Product packaging for Acoltremon(Cat. No.:CAS No. 68489-09-8)

Acoltremon

Cat. No.: B1684170
CAS No.: 68489-09-8
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

WS-12 (also known under the developmental name Acoltremon) is a high-affinity, selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel . With a chemical formula of C18H27NO2 and an average molecular weight of 289.419 g/mol, it is a potent cooling agent used extensively in pharmacological and physiological research . Its primary research value lies in its high specificity and potency, activating TRPM8 at concentrations 100-fold and 2000-fold lower than other common agonists like icilin and menthol, respectively . This makes WS-12 an invaluable tool for selectively probing TRPM8 function without the off-target effects associated with less specific compounds. Mechanism of Action: WS-12 functions as a positive allosteric modulator of the TRPM8 channel, a non-selective cation channel permeable to Na+, K+, and Ca2+ that is activated by cold temperatures and cooling compounds . Upon binding to a specific pocket within the channel's transmembrane S1-S4 domain, WS-12 shifts the voltage-dependence of TRPM8 activation towards more physiological membrane potentials, leading to channel opening and an influx of cations, particularly calcium (Ca2+) . This action mimics a cooling sensation and initiates downstream signaling pathways. Encapsulation of WS-12 in lipid nanocapsules has been shown to further potentiate its effect, allowing for robust TRPM8 activation at even lower concentrations, which highlights its utility in advanced drug delivery research . Research Applications: • Neuroscience & Pain Research: WS-12 is a key compound for investigating the role of TRPM8 in thermosensation and pain pathways. Studies demonstrate that activation of TRPM8 by WS-12 induces analgesia in models of acute and inflammatory pain, an effect that is blocked by TRPM8 inhibitors and is dependent on endogenous opioid pathways . This makes it crucial for exploring non-opioid analgesic mechanisms. • Cancer Research: In prostate cancer (PCa) research, activation of TRPM8 by WS-12 has been shown to block in vitro PCa cell migration. Targeted delivery of WS-12 via nanocarriers presents a promising therapeutic strategy to inhibit cancer metastasis, as validated in zebrafish xenograft models . • Ophthalmology Research: WS-12 is under clinical investigation for its potential to treat conditions like Dry Eye Syndrome by stimulating TRPM8-mediated basal tear secretion in response to cooling and evaporative signals . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27NO2 B1684170 Acoltremon CAS No. 68489-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)/t13-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-XOKHGSTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460636
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystals; cool minty aroma
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; sparingly soluble in avocado oil, Sparingly soluble (in ethanol)
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2056/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68489-09-8
Record name (1R,2S,5R)-N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68489-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068489098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1R,2S,5R]-N-(4-Methoxyphenyl)-p-menthanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S,5R)-2-isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acoltremon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L7BVT4Z4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, commonly known as WS-12, is a synthetic cooling agent that elicits a cooling sensation without a minty aroma.[1] Due to its potent and long-lasting cooling effect, it is widely used in various consumer products, including cosmetics, food and beverages, and oral care products.[1] This technical guide provides a comprehensive overview of the basic properties of WS-12, its mechanism of action through the TRPM8 signaling pathway, and general methodologies for its synthesis and characterization.

Core Properties

The fundamental physicochemical properties of WS-12 are summarized in the table below.

PropertyValueSource
IUPAC Name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide[2]
Synonyms WS-12, Cooling agent WS-12, (1R,2S,5R)-2-Isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexane-1-carboxamide, N-(4-methoxyphenyl)-p-menthanecarboxamide[1][2][3]
CAS Number 68489-09-8[1][3]
Molecular Formula C18H27NO2[1][3]
Molecular Weight 289.42 g/mol [4][5]
Appearance White crystalline solid with a cool, mint-like aroma.[1][2]
Melting Point 177 - 181 °C[1]
Boiling Point No data available
Solubility Almost insoluble in water; soluble in ethanol, DMSO, and oils/grease.[1][2]
pKa No data available for the compound itself. Amides are generally very weak bases, with the conjugate acid of a typical amide having a pKa of around -0.5.[4]

Mechanism of Action: TRPM8 Signaling Pathway

WS-12 functions as a potent agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons.[2] Activation of TRPM8 by cooling agents like WS-12 or by cold temperatures leads to the influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of an action potential that is transmitted to the brain and perceived as a cooling sensation.

The intracellular signaling cascade following TRPM8 activation is complex and involves several key molecules. Upon activation by an agonist like WS-12, the TRPM8 channel opens, leading to an influx of calcium ions. This increase in intracellular calcium can modulate the activity of various downstream effectors. One critical pathway involves the activation of G-protein coupled receptors (GPCRs), specifically those of the Gq family. The activated Gαq subunit and the βγ subunits of the G-protein can then influence other cellular processes. A key target is Phospholipase C (PLC), which, when activated, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). PIP2 is known to be a positive regulator of TRPM8 activity, and its depletion can lead to channel desensitization. Furthermore, the signaling cascade can extend to the nucleus, influencing gene expression through the activation of transcription factors such as AP-1, which contains the protein c-Jun.

Below is a diagram illustrating the key steps in the TRPM8 signaling pathway initiated by an agonist like WS-12.

TRPM8_Signaling_Pathway TRPM8 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus WS-12 WS-12 TRPM8 TRPM8 WS-12->TRPM8 activates Gq Gq-Protein TRPM8->Gq activates Ca2+ Ca²+ TRPM8->Ca2+ influx PLC Phospholipase C Gq->PLC activates AP-1 AP-1 (c-Jun) Gq->AP-1 ... leads to activation of PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG produces Ca2+->PLC modulates Gene_Expression Altered Gene Expression AP-1->Gene_Expression

Caption: TRPM8 signaling pathway activated by WS-12.

Experimental Protocols

General Synthesis Approach

The synthesis of WS-12, a carboxamide, would typically involve the coupling of a carboxylic acid or its activated derivative with an amine. A likely synthetic pathway is the reaction between (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid and 4-methoxyaniline.

Synthesis_Workflow General Synthesis Workflow for WS-12 Carboxylic_Acid (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid Activation Carboxylic Acid Activation (e.g., with SOCl₂ or a coupling reagent) Carboxylic_Acid->Activation Amine 4-methoxyaniline Reaction Reaction with Amine Amine->Reaction Coupling Amide Coupling Activation->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification WS12 (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12) Purification->WS12

Caption: A plausible synthetic workflow for WS-12.

Methodology Outline:

  • Activation of the Carboxylic Acid: The carboxylic acid would first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or activated with a peptide coupling reagent (e.g., DCC, EDC/HOBt).

  • Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 4-methoxyaniline in an appropriate solvent, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.

  • Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove unreacted reagents and byproducts. The crude product would then be purified, likely by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

The identity and purity of the synthesized WS-12 would be confirmed using standard analytical techniques.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure by analyzing the local magnetic environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.The spectra would show characteristic chemical shifts and coupling patterns corresponding to the protons and carbons of the cyclohexyl ring, the isopropyl group, the methyl group, the methoxy group, and the aromatic ring.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the molecule.The mass spectrum would show a molecular ion peak corresponding to the molecular weight of WS-12 (289.42 g/mol ) and characteristic fragment ions.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum would show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-H stretches of the aliphatic and aromatic groups, and the C-O stretch of the ether.
Melting Point Analysis To assess the purity of the compound.A sharp melting point in the range of 177-181 °C would indicate a high degree of purity.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound.A single major peak in the chromatogram would indicate a high purity level.

Conclusion

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12) is a well-established synthetic cooling agent with a clear mechanism of action through the TRPM8 receptor. While its basic physicochemical properties are well-documented, detailed experimental protocols for its synthesis and characterization are not widely published. The information provided in this guide offers a solid foundation for researchers and professionals working with or developing products containing this compound. Further research into its pharmacological properties and potential therapeutic applications may be a fruitful area of investigation.

References

An In-depth Technical Guide to the Core Mechanism of Action of WS-12 Cooling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a synthetic cooling agent that has garnered significant attention for its potent and prolonged cooling sensation without the characteristic odor or taste of traditional agents like menthol. This technical guide delves into the core mechanism of action of WS-12, focusing on its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This document provides a comprehensive overview of the quantitative data supporting its efficacy and selectivity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows.

Introduction

The sensation of cooling is a critical physiological response, and its modulation has significant implications in various fields, from consumer products to therapeutics. WS-12, a derivative of menthol, has emerged as a powerful tool for inducing a cooling effect.[1][2][3] Its primary mechanism of action lies in the activation of TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.[1][4][5][6] Understanding the precise interaction between WS-12 and TRPM8 is crucial for its application in drug development, particularly in the context of analgesia for chronic pain states and as a diagnostic tool.[1][4][5]

Core Mechanism of Action: Potent and Selective TRPM8 Agonism

WS-12 functions as a potent and selective agonist of the TRPM8 ion channel.[1][4][5] TRPM8 is a well-established molecular sensor for cold temperatures (below 28°C) and cooling compounds.[6][7][8] Activation of TRPM8 by agonists like WS-12 leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, triggering an action potential that is transmitted to the central nervous system, ultimately perceived as a cooling sensation.[4]

Signaling Pathway of WS-12 Action

The binding of WS-12 to the TRPM8 channel initiates a cascade of events leading to the perception of cold. The following diagram illustrates this simplified signaling pathway.

WS-12 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WS12 WS-12 TRPM8 TRPM8 Channel (Closed) WS12->TRPM8 Binds to TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Induces Conformational Change Ca_Na Ca²⁺ / Na⁺ Influx TRPM8_open->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Signal Signal to CNS ActionPotential->Signal Sensation Cooling Sensation Signal->Sensation

A simplified diagram of the WS-12 signaling pathway.

Quantitative Data and Comparative Analysis

The potency and efficacy of WS-12 as a TRPM8 agonist have been quantified in several studies, often in direct comparison to menthol.

CompoundEC50 (µM)Efficacy Compared to MentholReference
WS-12 12 ± 5Higher[1][5]
WS-12 0.193Considerably more potent[2][4]
Menthol 196 ± 22-[1][5]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 indicates a higher potency.

The data clearly demonstrates that WS-12 is significantly more potent than menthol, requiring a much lower concentration to activate the TRPM8 channel effectively.[1][2][4][5] Furthermore, WS-12 exhibits a higher efficacy, meaning it can produce a greater maximal response from the TRPM8 channel compared to menthol.[1][5]

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-sensitive TRP channels. This is a significant improvement over menthol, which is known to cross-activate other channels like TRPA1 and TRPV3, potentially leading to off-target effects.[1][5]

TRP ChannelWS-12 (1 mM) ActivationMenthol ActivationReference
TRPM8 Robust ActivationActivation[1][5]
TRPV1 No ActivationNo Activation[1][5]
TRPV2 No ActivationNo Activation[1][5]
TRPV3 No ActivationActivation[1][5]
TRPV4 No ActivationNo Activation[1][5]
TRPA1 No ActivationActivation[1][5]

This high selectivity makes WS-12 a more precise tool for studying TRPM8 function and a more desirable candidate for therapeutic applications where target specificity is paramount.[1][5]

Tachyphylaxis

Unlike some other TRPM8 agonists such as icilin, WS-12 does not induce significant tachyphylaxis (a rapid decrease in response to a drug after repeated administration).[1][5] Repeated exposure to WS-12 does not lead to a reduction in TRPM8 mediated currents.[1][5]

Experimental Protocols

The characterization of WS-12's activity on TRPM8 channels has been primarily achieved through electrophysiological studies using heterologous expression systems.

Key Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is a cornerstone for studying the function of ion channels. The following diagram outlines the typical workflow.

TEVC Experimental Workflow cluster_preparation Oocyte Preparation cluster_recording Electrophysiological Recording cluster_experiment Experimental Procedure Harvest Harvest Xenopus laevis oocytes Inject Inject with TRPM8 cRNA Harvest->Inject Incubate Incubate for 3-5 days at 16°C Inject->Incubate Mount Mount oocyte in recording chamber Incubate->Mount Impale Impale with two microelectrodes (Voltage and Current) Mount->Impale Clamp Voltage clamp the membrane potential Impale->Clamp Baseline Record baseline current Clamp->Baseline Superfuse Superfuse with WS-12 solution Baseline->Superfuse Record Record evoked currents Superfuse->Record Analyze Analyze current amplitudes Record->Analyze

Workflow for Two-Electrode Voltage Clamp experiments.

Detailed Methodology:

  • Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs. They are then injected with complementary RNA (cRNA) encoding the human TRPM8 channel. The injected oocytes are incubated for 3-5 days at 16°C to allow for the expression of the TRPM8 channels on the oocyte membrane.[1][5]

  • Electrophysiological Recording: A single oocyte is placed in a recording chamber and continuously perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a predetermined level.[1][5]

  • Experimental Procedure: A stable baseline current is recorded. The oocyte is then superfused with solutions containing varying concentrations of WS-12. The changes in membrane current evoked by the application of WS-12 are recorded. The amplitude of these currents is then compared to the baseline to quantify the activation of the TRPM8 channels.[1][5]

Conclusion

WS-12 is a highly potent and selective agonist of the TRPM8 ion channel, exhibiting superior properties to menthol in terms of both efficacy and specificity. Its mechanism of action is well-characterized, involving the direct activation of TRPM8 channels, leading to a cooling sensation. The lack of significant tachyphylaxis further enhances its potential as a research tool and therapeutic agent. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of WS-12 and other novel TRPM8 modulators. For researchers, scientists, and drug development professionals, WS-12 represents a valuable compound for exploring the physiology of thermosensation and for the development of new treatments for a range of conditions, including chronic pain.[1][4][5]

References

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide CAS number 68489-09-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, commonly known as WS-12, is a synthetic cooling agent and a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2][3] Its ability to induce a clean and long-lasting cooling sensation without the minty aroma of traditional agents like menthol has led to its widespread use in consumer products.[4] Furthermore, its specific interaction with the TRPM8 receptor, a key player in thermosensation and pain pathways, makes it a valuable tool for scientific research and a potential therapeutic agent for various conditions, including chronic pain and prostate cancer.[1] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to WS-12.

Chemical and Physical Properties

WS-12 is a white to off-white crystalline solid with a molecular formula of C₁₈H₂₇NO₂ and a molecular weight of approximately 289.41 g/mol .[1][3] It is stable under ordinary conditions.[5]

PropertyValueReference(s)
CAS Number 68489-09-8[1]
Molecular Formula C₁₈H₂₇NO₂[1][3]
Molecular Weight 289.41 g/mol [1][3]
IUPAC Name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide[6][7]
Synonyms WS-12, Acoltremon, AR-15512[1][7][8]
Appearance White crystalline solid[1][5]
Melting Point 178 °C[1]
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml, Soluble to 75 mM in ethanol[3]
Purity ≥98% (HPLC)[3]
Storage Store at -20°C[1]

Biological Activity and Mechanism of Action

WS-12 exerts its effects primarily through the activation of the TRPM8 ion channel, a non-selective cation channel that is a key sensor for cold temperatures.[2][9] This activation triggers an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, leading to depolarization and the generation of an action potential in sensory neurons. This signal is then transmitted to the central nervous system, where it is interpreted as a cooling sensation.[2]

Potency and Selectivity

WS-12 is a highly potent agonist of TRPM8, with reported EC₅₀ values in the nanomolar to low micromolar range, depending on the experimental system.[1][3] It is significantly more potent than menthol.[10][11] Importantly, WS-12 exhibits high selectivity for TRPM8 over other thermo-sensitive TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, at concentrations that maximally activate TRPM8.[3][10] This selectivity makes it a more precise tool for studying TRPM8 function compared to less selective agonists like menthol.[10]

ParameterValueExperimental SystemReference(s)
EC₅₀ 193 nMNot specified[1][9]
EC₅₀ 12 ± 5 µMXenopus laevis oocytes expressing mouse TRPM8[3][10]
EC₅₀ (Menthol) 196 ± 22 µMXenopus laevis oocytes expressing mouse TRPM8[10][11]
Signaling Pathway

The activation of TRPM8 by WS-12 initiates a well-defined signaling cascade within sensory neurons.

TRPM8_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Opens Channel Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS_Signal Signal to CNS Action_Potential->CNS_Signal Cooling_Sensation Cooling Sensation & Analgesia CNS_Signal->Cooling_Sensation Perception Two_Electrode_Voltage_Clamp Oocyte_Prep Oocyte Preparation (Xenopus laevis) cRNA_Injection TRPM8 cRNA Injection Oocyte_Prep->cRNA_Injection Incubation Incubation (3-5 days, 16°C) cRNA_Injection->Incubation Voltage_Clamp_Setup Two-Electrode Voltage Clamp Setup Incubation->Voltage_Clamp_Setup Superfusion Superfusion with Bath Solution Voltage_Clamp_Setup->Superfusion WS12_Application Application of WS-12 (Varying Concentrations) Superfusion->WS12_Application Current_Recording Recording of Evoked Currents WS12_Application->Current_Recording Data_Analysis Data Analysis (Dose-Response Curve, EC₅₀) Current_Recording->Data_Analysis

References

WS-12: An In-Depth Technical Guide for the Selective TRPM8 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary sensor for cold and cooling agents in mammals. Its high affinity and selectivity for TRPM8 over other TRP channels make it an invaluable tool for elucidating the physiological and pathophysiological roles of this ion channel. This technical guide provides a comprehensive overview of WS-12, including its chemical properties, formulation for experimental use, potential therapeutic applications, detailed pharmacological profile, core experimental protocols for its characterization, and the downstream signaling pathways it modulates.

Chemical Properties and Formulation

A thorough understanding of the physicochemical properties of WS-12 is crucial for its effective use in experimental settings.

Table 1: Chemical and Physical Properties of WS-12

PropertyValueReference(s)
Chemical Name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide[1]
CAS Number 68489-09-8[1][2][3]
Molecular Formula C₁₈H₂₇NO₂[1]
Molecular Weight 289.41 g/mol [1][2]
Appearance White to off-white crystalline powder[2][4]
Odor Odorless[3]
Solubility DMSO: >20 mg/mL, Ethanol: ~21.71 mg/mL (75 mM)[1][2][4]
Storage Store at -20°C for long-term stability.[1][2]
Stability Stable for at least 4 years when stored properly.[1]
Formulation for Experimental Use:

For in vitro experiments, WS-12 is typically dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution.[1][2][5] This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium to the desired final concentration. It is recommended to prepare fresh dilutions for each experiment to ensure accuracy and stability.

For in vivo studies, the formulation will depend on the route of administration. Due to its low aqueous solubility, WS-12 may require a vehicle containing a solubilizing agent. Care must be taken to ensure the vehicle itself does not have confounding effects in the experimental model.

Potential Therapeutic Applications

The selective activation of TRPM8 by WS-12 has positioned it as a compound of interest for several therapeutic areas.

  • Chronic Pain: TRPM8 activation can induce analgesia, particularly in chronic pain states like neuropathic pain.[2] WS-12's potential utility in treating chronic neuropathic pain has been highlighted due to its high potency and selectivity.

  • Inflammatory Pain: The activation of TRPM8 can modulate inflammatory responses and associated pain.

  • Migraine: The role of TRPM8 in migraine is an active area of research, with evidence suggesting that TRPM8 agonists could be beneficial.

  • Cancer: TRPM8 is expressed in several types of cancer cells, and its activation has been shown to influence processes like cell migration and apoptosis. For instance, WS-12 has been investigated as a potential therapeutic agent in prostate cancer.

Pharmacological Profile

WS-12 exhibits a distinct pharmacological profile characterized by its high potency and selectivity for the TRPM8 channel.

Table 2: Potency of WS-12 in Activating TRPM8

EC₅₀Expression SystemReference(s)
12 ± 5 µMXenopus oocytes expressing mouse TRPM8[1]
193 nMNot specified[3][4]
~39 nMNot specified[5]

Table 3: Selectivity of WS-12 against other TRP Channels

TRP ChannelActivity of WS-12 (at 1 mM)Reference(s)
TRPV1 No activation[1]
TRPV2 No activation[1]
TRPV3 No activation[1]
TRPV4 No activation[1]
TRPA1 No activation[1]

Core Experimental Protocols

The characterization of WS-12's activity on TRPM8 is primarily achieved through electrophysiology and calcium imaging techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method allows for the direct measurement of ion channel currents in response to an agonist.

Methodology:

  • Oocyte Preparation and cRNA Injection: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the TRPM8 channel.

  • Incubation: Oocytes are incubated for 2-5 days to allow for channel expression.

  • Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV).

    • The oocyte is superfused with a control solution to establish a baseline current.

    • Solutions containing various concentrations of WS-12 are perfused over the oocyte.

  • Data Analysis: The change in current in response to WS-12 is measured. A dose-response curve is constructed by plotting the current amplitude against the WS-12 concentration to determine the EC₅₀ value.

Calcium Imaging in Recombinant Cell Lines

This technique measures the influx of calcium, a key event in TRPM8 activation.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the TRPM8 channel.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).

  • Imaging:

    • The cells are placed on a microscope stage and perfused with a physiological buffer.

    • Baseline fluorescence is recorded.

    • WS-12 is applied to the cells at various concentrations.

  • Data Analysis: The change in fluorescence intensity upon WS-12 application is measured, reflecting the increase in intracellular calcium. Dose-response curves are generated to calculate the EC₅₀.

Signaling Pathways and Experimental Workflows

TRPM8 Signaling Pathway

The activation of the TRPM8 channel by WS-12 triggers a well-defined intracellular signaling cascade.

G_1 WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Channel Opening PLC Phospholipase C (PLC) Activation Ca_Influx->PLC PKC Protein Kinase C (PKC) Activation Ca_Influx->PKC Co-activation PIP2_Hydrolysis PIP₂ Hydrolysis PLC->PIP2_Hydrolysis DAG Diacylglycerol (DAG) PIP2_Hydrolysis->DAG IP3 Inositol Trisphosphate (IP₃) PIP2_Hydrolysis->IP3 DAG->PKC ER_Ca_Release ER Ca²⁺ Release IP3->ER_Ca_Release Cellular_Response Cellular Response (e.g., Sensation of Cold, Analgesia) PKC->Cellular_Response ER_Ca_Release->Cellular_Response

Caption: Downstream signaling cascade following TRPM8 activation by WS-12.

Experimental Workflow for Characterizing WS-12

A systematic approach is employed to determine the potency and selectivity of WS-12.

G_2 cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Selectivity Profiling start_potency Prepare TRPM8-expressing system (e.g., Xenopus oocytes) dose_response Apply increasing concentrations of WS-12 start_potency->dose_response measure_potency Measure TRPM8 activation (e.g., current via TEVC) dose_response->measure_potency calculate_ec50 Calculate EC₅₀ value measure_potency->calculate_ec50 start_selectivity Prepare systems expressing other TRP channels (TRPV1, TRPA1, etc.) apply_ws12 Apply a high concentration of WS-12 (e.g., 1 mM) start_selectivity->apply_ws12 measure_selectivity Measure channel activation apply_ws12->measure_selectivity analyze_selectivity Compare activation to TRPM8 measure_selectivity->analyze_selectivity

Caption: Logical workflow for the pharmacological characterization of WS-12.

References

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (WS-12)

This guide provides a comprehensive technical overview of the synthetic cooling agent (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, widely known as WS-12. It is intended for researchers, scientists, and professionals in the fields of drug development, sensory science, and commercial product formulation.

Chemical Identity and Synonyms

(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide is a synthetic menthol derivative valued for its potent and long-lasting cooling sensation.

Synonyms:

  • WS-12

  • Cooling agent WS-12

  • (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide[1]

  • N-(4-Methoxyphenyl)-p-menthane-3-carboxamide[2]

  • (2S,5R)-2-Isopropyl-N-(4-methoxyphenyl)-5-methylcyclohexanecarboximide

  • Cyclohexanecarboxamide, N-(4-Methoxyphenyl)-5-methyl-2-(1-methylethyl)-

Physicochemical Properties

WS-12 is a white crystalline solid with a slight mint-like aroma.[2] It is characterized by its high stability and lack of the strong minty odor typically associated with menthol.[3]

Table 1: Physicochemical Data for WS-12

PropertyValueSource
CAS Number 68489-09-8[1]
Molecular Formula C₁₈H₂₇NO₂[1]
Molecular Weight 289.4 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 177-181 °C
Boiling Point 447.8 ± 28.0 °C (Predicted)[4]
Solubility Almost insoluble in water; Soluble in ethanol, DMSO, and DMF.[1][1]
λmax 251 nm[1]
FEMA Number 4681[2]

Mechanism of Action: TRPM8 Agonism

WS-12 exerts its cooling effect through the potent and selective activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6] TRPM8 is a non-selective cation channel primarily expressed in sensory neurons and is the principal detector of cold stimuli and cooling agents like menthol.

Upon binding, WS-12 induces a conformational change in the TRPM8 channel, leading to its opening and an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-sensitive TRP channels such as TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, even at high concentrations.[5][6] This selectivity contrasts with menthol, which can also activate TRPA1 and TRPV3, potentially leading to off-target effects.[5][6] Furthermore, unlike the super-cooling agent icilin, WS-12 does not cause significant desensitization of the TRPM8 channel upon repeated application.[5][6]

Signaling Pathway Diagram

TRPM8_Activation_by_WS12 cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Induces conformational change Ca_influx Ca²⁺/Na⁺ Influx TRPM8_open->Ca_influx Allows cation influx WS12 WS-12 WS12->TRPM8 Binds to TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Perception of Cooling Action_Potential->Cooling_Sensation Signal to brain

Figure 1. Signaling pathway of WS-12-induced cooling sensation via TRPM8 activation.

Biological Activity

WS-12 is a highly potent TRPM8 agonist, demonstrating significantly greater potency than menthol. Its efficacy in activating TRPM8 has been quantified in various experimental systems.

Table 2: Biological Activity of WS-12

ParameterValueExperimental SystemSource
EC₅₀ 12 ± 5 µMMouse TRPM8 expressed in Xenopus laevis oocytes[1][5][6]
EC₅₀ 193 nMNot specified[2][4]
Comparison to Menthol WS-12 is several-fold more potentXenopus laevis oocytes[5][6]
Selectivity No activation of TRPV1-4 or TRPA1 at 1 mMXenopus laevis oocytes[1][5][6]

Experimental Protocols

The characterization of WS-12 as a TRPM8 agonist has been primarily conducted using electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used for studying the properties of ion channels expressed in the membrane of Xenopus oocytes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the target ion channel (e.g., mouse TRPM8). The oocytes are then incubated for 3-5 days at 16°C to allow for channel expression.[5][6]

  • Electrophysiological Recording: An oocyte expressing TRPM8 is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

  • Compound Application: The oocyte is continuously superfused with a standard bath solution. Different concentrations of WS-12 are then applied via the superfusion system.[5][6]

  • Data Acquisition: The currents evoked by the application of WS-12 are recorded. The magnitude of the current is compared to the baseline to determine the extent of channel activation.[5][6]

  • Data Analysis: Dose-response curves are generated by plotting the current response against the concentration of WS-12 to calculate the EC₅₀ value.

Workflow Diagram for TEVC

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Harvest Harvest Oocytes Inject Inject TRPM8 cRNA Harvest->Inject Incubate Incubate 3-5 days Inject->Incubate Mount Mount Oocyte Incubate->Mount Impale Impale with Electrodes Mount->Impale Clamp Voltage Clamp Impale->Clamp Apply Apply WS-12 Clamp->Apply Record Record Current Apply->Record Analyze Analyze Data Record->Analyze EC50 Calculate EC₅₀ Analyze->EC50

Figure 2. Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of WS-12.
Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the recording of ion channel activity in mammalian cells.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with a plasmid containing the gene for the TRPM8 channel.

  • Electrophysiological Recording: A single transfected cell is identified, and a glass micropipette with a clean tip is brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed by applying suction. The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current from the entire cell membrane.

  • Compound Application: WS-12 is applied to the external solution bathing the cell at various concentrations.

  • Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the dose-dependent activation of TRPM8 by WS-12.

Synthesis

While WS-12 is commercially available, detailed, publicly accessible protocols for its synthesis are scarce, with manufacturers often citing proprietary methods.[7] The synthesis is generally considered to be more complex and expensive than that of other cooling agents like WS-3 and WS-23.[7] The general approach involves the formation of an amide bond between the carboxylic acid of the p-menthane backbone and 4-methoxyaniline.

Applications

The potent and long-lasting cooling effect of WS-12, coupled with its favorable sensory profile, has led to its use in a variety of commercial products:[2][3]

  • Oral Care: Toothpaste, mouthwash

  • Confectionery: Chewing gum, hard candies

  • Cosmetics and Personal Care: Creams, lotions, shampoos

  • Food and Beverages: To enhance freshness in fruit flavors

Beyond its use as a sensory ingredient, the selective activation of TRPM8 by WS-12 makes it a valuable tool in biomedical research, particularly in the study of pain pathways and as a potential therapeutic agent for chronic pain conditions like neuropathic pain.[5][6] It is also being investigated as a diagnostic probe in the context of prostate cancer, where TRPM8 is often overexpressed.[2][5]

References

The Pharmacological Profile of WS-12: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WS-12 is a synthetic cooling agent and a potent, selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This technical guide provides an in-depth overview of the pharmacological profile of WS-12, including its mechanism of action, receptor selectivity, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols for its characterization are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound for research and drug development applications.

Introduction

WS-12, a derivative of menthol, has garnered significant attention in the scientific community for its robust and selective activation of TRPM8, the primary cold and menthol sensor in mammals.[1][2] Unlike natural cooling agents like menthol, which can exhibit off-target effects and lower potency, WS-12 offers a more specific tool for studying TRPM8 function and holds therapeutic potential in conditions such as chronic pain.[1][3] This document serves as a comprehensive resource for professionals in the field, detailing the pharmacological characteristics of WS-12.

Mechanism of Action

WS-12 exerts its effects by directly binding to and activating the TRPM8 ion channel, a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1][4] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and elicits the sensation of cold.[5] The activation of TRPM8 by WS-12 is independent of extracellular calcium and is not affected by changes in pH, which distinguishes it from other TRPM8 agonists like icilin.[1][3]

Below is a diagram illustrating the signaling pathway of WS-12-mediated TRPM8 activation.

WS12_Signaling_Pathway cluster_membrane Cell Membrane WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Cations Ca²⁺ / Na⁺ Influx TRPM8->Cations Membrane Cell Membrane Depolarization Neuronal Depolarization Cations->Depolarization Sensation Cooling Sensation Analgesia Depolarization->Sensation

Caption: WS-12 signaling pathway via TRPM8 activation.

Quantitative Pharmacological Data

The potency and selectivity of WS-12 have been quantified in several studies. The following table summarizes key quantitative data for WS-12 in comparison to other known TRPM8 agonists.

CompoundEC₅₀ (TRPM8)SelectivityTachyphylaxisReference
WS-12 12 ± 5 µMNo activation of TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at 1 mM.Does not induce tachyphylaxis.[1][3][1]
WS-12 193 nMPotent TRPM8 agonist.Not specified.[2][6][7]
Menthol 196 ± 22 µMActivates TRPA1 and TRPV3 in addition to TRPM8.Not specified.[1]
Icilin Not specifiedActivates TRPM8.Induces significant tachyphylaxis (75% reduction in response).[1][3][1]

Note: The variation in reported EC₅₀ values for WS-12 may be attributed to different experimental systems and conditions.

Experimental Protocols

The functional characterization of WS-12 has been predominantly carried out using electrophysiological techniques in heterologous expression systems. A detailed methodology for a key experiment is provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is a standard method for characterizing the activity of ion channels like TRPM8 in response to chemical agonists.

Objective: To determine the potency (EC₅₀) and selectivity of WS-12 on the human TRPM8 ion channel.

Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

    • Inject oocytes with cRNA encoding the human TRPM8 channel.

    • Incubate the injected oocytes for 3-5 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a baseline current recording.

  • Compound Application and Data Acquisition:

    • Prepare stock solutions of WS-12 in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in the perfusion solution.

    • Apply increasing concentrations of WS-12 to the oocyte via the perfusion system.

    • Record the inward current elicited by each concentration of WS-12.

    • Wash the oocyte with the standard saline solution between applications to allow for recovery.

  • Data Analysis:

    • Measure the peak current amplitude at each WS-12 concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current as a function of the logarithm of the WS-12 concentration.

    • Fit the data to a Hill equation to determine the EC₅₀ value.

Below is a diagram illustrating the experimental workflow for the Two-Electrode Voltage Clamp experiment.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvest, Defolliculate, Inject TRPM8 cRNA) Incubation Incubation (3-5 days, 16-18°C) Oocyte_Prep->Incubation Recording_Setup Electrophysiology Setup (Chamber, Perfusion, Electrodes) Incubation->Recording_Setup Baseline Establish Baseline Current Recording_Setup->Baseline Compound_App Apply WS-12 (Increasing Concentrations) Baseline->Compound_App Data_Acq Record Inward Current Compound_App->Data_Acq Washout Washout Data_Acq->Washout Data_Analysis Data Analysis (Normalization, Curve Fitting, EC₅₀ Calculation) Data_Acq->Data_Analysis Washout->Compound_App Repeat for each concentration

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

In Vivo Effects

In vivo studies have demonstrated that the selective activation of TRPM8 by WS-12 leads to analgesic effects in models of acute and inflammatory pain.[8][9] This analgesia is dependent on TRPM8, as the effects are absent in TRPM8-deficient mice.[9] Furthermore, the analgesic effect of WS-12 has been shown to be blocked by the opioid receptor antagonist naloxone, suggesting an involvement of endogenous opioid pathways downstream of TRPM8 activation.[9]

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-TRP channels. Studies have shown that even at high concentrations (1 mM), WS-12 does not activate TRPV1, TRPV2, TRPV3, TRPV4, or TRPA1.[1] This specificity makes WS-12 a valuable pharmacological tool to dissect the physiological roles of TRPM8 without the confounding effects of activating other sensory channels.

The logical relationship of WS-12's selectivity is depicted in the following diagram.

Selectivity_Profile WS12 WS-12 TRPM8 TRPM8 WS12->TRPM8 Activates Other_TRPs TRPV1, TRPV2, TRPV3, TRPV4, TRPA1 WS12->Other_TRPs Does Not Activate

Caption: Selectivity profile of WS-12 for TRP channels.

Conclusion

WS-12 is a highly potent and selective TRPM8 agonist with a well-defined pharmacological profile. Its ability to activate TRPM8 without significant off-target effects on other thermo-TRP channels, coupled with its lack of tachyphylaxis, makes it an invaluable tool for both basic research into the function of TRPM8 and for the development of novel therapeutics targeting this channel for conditions such as chronic pain and other sensory disorders. This guide provides the core technical information necessary for researchers and drug development professionals to effectively utilize and understand the properties of WS-12.

References

In Vitro Characterization of WS-12: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the in vitro characterization of WS-12, a potent and selective synthetic cooling agent. WS-12 acts as an agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the primary sensor for cold temperatures in mammals.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of TRPM8 and the therapeutic potential of its modulators.

Introduction to WS-12 and TRPM8

The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[3][4] It is activated by a variety of stimuli, including cold temperatures (below ~26°C), voltage, and chemical agonists like menthol and icilin.[3][5] Upon activation, TRPM8 allows the influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the generation of action potentials that are perceived as a cooling sensation.[3]

WS-12 (N-(p-menthane-3-carbonyl)glycine ethyl ester) is a synthetic cooling agent that has garnered significant interest due to its high potency and selectivity for the TRPM8 channel.[6][7] Unlike natural compounds such as menthol, which can exhibit off-target effects on other thermo-sensitive channels like TRPA1 and TRPV3, WS-12 demonstrates a cleaner pharmacological profile, making it a valuable tool for dissecting TRPM8 function.[1][2]

Pharmacological Profile of WS-12

The potency of WS-12 as a TRPM8 agonist has been quantified in various heterologous expression systems. The half-maximal effective concentration (EC₅₀) varies depending on the expression system used, highlighting the importance of considering the experimental context.

ParameterSpecies/SystemValueAssay TypeReference
EC₅₀ Human TRPM8 (HEK cells)193 nMCalcium Imaging[6][8]
EC₅₀ TRPM8 (Xenopus oocytes)12 ± 5 µMTwo-Electrode Voltage Clamp[1]
EC₅₀ (Menthol)TRPM8 (Xenopus oocytes)196 ± 22 µMTwo-Electrode Voltage Clamp[1]

Selectivity Profile

A key advantage of WS-12 is its high selectivity for TRPM8 over other thermo-TRP channels. Studies have shown that even at high concentrations, WS-12 does not activate other related channels.

Target ChannelActivityConcentration TestedReference
TRPV1No activation1 mM[1]
TRPV2No activation1 mM[1]
TRPV3No activation1 mM[1]
TRPV4No activation1 mM[1]
TRPA1No activation1 mM[1]

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by an agonist like WS-12 initiates a well-defined signaling cascade. The binding of WS-12 to the channel protein induces a conformational change, leading to channel opening and subsequent physiological responses. The presence of phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for channel activation.[9]

TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational Change Cations Cation Influx (Ca²⁺, Na⁺) TRPM8_Open->Cations Allows PIP2 PIP₂ PIP2->TRPM8 Required for Activation WS12 WS-12 (Agonist) WS12->TRPM8 Binds Depolarization Membrane Depolarization Cations->Depolarization Leads to AP Action Potential Generation Depolarization->AP Triggers Response Cellular Response (e.g., Cooling Sensation) AP->Response Results in

Caption: Agonist-induced TRPM8 signaling pathway.

Experimental Protocols

Accurate in vitro characterization of WS-12 relies on standardized and robust experimental methodologies. Below are detailed protocols for two key assays used to assess TRPM8 agonist activity.

This high-throughput assay measures changes in intracellular calcium ([Ca²⁺]i) following channel activation in a population of cells.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Seed HEK293 cells stably expressing hTRPM8 in 96-well plates P2 2. Incubate cells overnight to allow attachment P1->P2 P3 3. Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) for ~1 hour P2->P3 P4 4. Wash cells to remove extracellular dye P3->P4 A1 5. Place plate in a fluorometric imaging plate reader (e.g., FLIPR, FlexStation) P4->A1 A2 6. Record baseline fluorescence A1->A2 A3 7. Add WS-12 at various concentrations A2->A3 A4 8. Continuously record fluorescence to measure [Ca²⁺]i increase A3->A4 D1 9. Normalize fluorescence changes to baseline A4->D1 D2 10. Plot concentration-response curves D1->D2 D3 11. Calculate EC₅₀ values using a sigmoidal dose-response fit D2->D3

References

A Technical Guide to the Interaction of WS-12 with Thermosensitive TRP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the synthetic cooling agent WS-12 with thermosensitive Transient Receptor Potential (TRP) channels. The document provides a comprehensive overview of the current scientific understanding, focusing on quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development in sensory science and pharmacology.

Executive Summary

WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide) is a potent and highly selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, the primary cold and menthol sensor in mammals.[1][2][3][4][5] Its superior potency and selectivity over other cooling agents like menthol make it an invaluable tool for studying TRPM8 function and a promising candidate for various therapeutic applications, including the management of chronic pain.[1][4] This guide summarizes the key quantitative metrics of WS-12's activity, details the experimental protocols used to characterize its interaction with TRP channels, and provides visual diagrams to elucidate the underlying mechanisms and workflows.

Quantitative Data on WS-12 and TRP Channel Interaction

The potency and selectivity of WS-12 have been quantified in several studies, primarily through the determination of its half-maximal effective concentration (EC50) on TRPM8 and its lack of activity on other thermosensitive TRP channels.

Table 2.1: Potency of WS-12 and Other Agonists on TRPM8
AgonistExpression SystemEC50Reference
WS-12 Xenopus laevis oocytes12 ± 5 µM[1][3][5]
WS-12 HEK293 cells193 nM[2]
Menthol Xenopus laevis oocytes196 ± 22 µM[1][3][5]
Icilin Xenopus laevis oocytesNot specified, but less potent than WS-12[1]

Note: The difference in EC50 values for WS-12 between Xenopus oocytes and HEK cells may be attributed to variations in the expression systems and experimental conditions.

Table 2.2: Selectivity Profile of WS-12 Across Thermosensitive TRP Channels
TRP ChannelWS-12 Activity (at 1 mM)Agonist ControlReference
TRPV1 No activationCapsaicin[1][4]
TRPV2 No activation2-APB[1][4]
TRPV3 No activation2-APB[1][4]
TRPV4 No activationPMA[1][4]
TRPA1 No activationMustard Oil[1][4]

Note: 1 mM is a concentration that is optimally effective for TRPM8 responses.[1][4]

Experimental Protocols

The characterization of WS-12's interaction with TRP channels relies on a combination of in vitro and in vivo experimental techniques.

In Vitro Assays

This technique is used to measure ion channel activity in response to chemical agonists.

Protocol:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the specific TRP channel of interest (e.g., human TRPM8). Injected oocytes are incubated for 3-5 days at 16°C to allow for channel expression.[1][5]

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously superfused with a standard saline solution.

    • Two microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically around -60 mV).

    • The baseline current is recorded.

    • The superfusion solution is switched to one containing the test compound (e.g., WS-12) at various concentrations.

    • The change in current upon application of the agonist is recorded. The amplitude of the evoked current is compared to the baseline value.[1][3][5]

  • Data Analysis: Dose-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration. The EC50 value is calculated from these curves.

This method measures the influx of calcium ions through activated TRP channels.

Protocol:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with a plasmid containing the cDNA for the desired TRP channel.

  • Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

  • Imaging:

    • The cells are washed to remove excess dye and placed on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • A baseline fluorescence is recorded.

    • A solution containing the test compound (e.g., WS-12) is added to the cells.

    • Changes in intracellular calcium concentration are monitored by recording the changes in fluorescence intensity over time.

  • Data Analysis: The change in fluorescence is quantified and used to determine the activation of the TRP channel in response to the agonist.

This electrophysiological technique provides a high-resolution measurement of ion channel currents in a single cell.

Protocol:

  • Cell Preparation: Transfected HEK293 cells expressing the TRP channel of interest are plated on coverslips.

  • Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.

  • Seal Formation and Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

    • A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

  • Voltage-Clamp Recording:

    • The cell's membrane potential is clamped at a holding potential.

    • The test compound is applied to the cell via a perfusion system.

    • The resulting current flowing through the ion channels is recorded.

  • Data Analysis: The current-voltage relationship and the dose-response to the agonist can be determined.

In Vivo Behavioral Assays

This assay measures the behavioral response of mice to a localized cold stimulus, which can be used to assess the cooling effect of topically applied compounds.

Protocol:

  • Animal Acclimation: Mice are placed in individual plexiglass chambers on a glass floor and allowed to acclimate for at least 30 minutes.

  • Compound Application: A solution of the test compound (e.g., WS-12) or vehicle is applied to the plantar surface of one hind paw.

  • Cold Stimulus: After a predetermined absorption time, a pellet of dry ice is pressed against the glass floor directly beneath the treated paw.

  • Response Measurement: The latency to paw withdrawal is measured with a stopwatch. A shorter withdrawal latency indicates a heightened sensitivity to cold.

  • Data Analysis: The withdrawal latencies for the compound-treated and vehicle-treated groups are compared to determine the effect of the compound on cold sensation.

Visualizations

Signaling Pathway of TRPM8 Activation by WS-12

TRPM8_Activation_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed) TRPM8_active TRPM8 Channel (Open) TRPM8->TRPM8_active Conformational Change Ca_int TRPM8_active->Ca_int Depolarization Membrane Depolarization TRPM8_active->Depolarization Cation Influx WS12 WS-12 WS12->TRPM8 Binds to Ca_ext Ca_ext->TRPM8_active Influx AP Action Potential Generation Depolarization->AP Neuron Sensory Neuron Brain Brain Neuron->Brain Signal Transmission Sensation Cooling Sensation Brain->Sensation Perception

Caption: TRPM8 activation by WS-12 leading to the sensation of cooling.

Experimental Workflow for In Vitro Characterization of WS-12

In_Vitro_Workflow cluster_tevc Two-Electrode Voltage Clamp cluster_calcium Calcium Imaging cluster_patch Whole-Cell Patch-Clamp oocyte_prep Oocyte Preparation (cRNA Injection) tevc_rec TEVC Recording (Agonist Application) oocyte_prep->tevc_rec tevc_analysis Data Analysis (EC50 Determination) tevc_rec->tevc_analysis end End tevc_analysis->end cell_prep_ca Cell Culture & Transfection dye_loading Fluorescent Dye Loading cell_prep_ca->dye_loading ca_imaging Fluorescence Imaging dye_loading->ca_imaging ca_analysis Data Analysis (Response Quantification) ca_imaging->ca_analysis ca_analysis->end cell_prep_patch Cell Culture & Plating seal_formation Giga-seal & Whole-cell Configuration cell_prep_patch->seal_formation patch_rec Voltage-Clamp Recording seal_formation->patch_rec patch_analysis Data Analysis (I-V & Dose-Response) patch_rec->patch_analysis patch_analysis->end start Start start->oocyte_prep start->cell_prep_ca start->cell_prep_patch

Caption: Workflow for in vitro characterization of WS-12.

Selectivity of WS-12 for TRPM8

Selectivity_Diagram cluster_thermoTRPs Thermosensitive TRP Channels WS12 WS-12 TRPM8 TRPM8 WS12->TRPM8 High Potency TRPV1 TRPV1 WS12->TRPV1 TRPV2 TRPV2 WS12->TRPV2 TRPV3 TRPV3 WS12->TRPV3 TRPV4 TRPV4 WS12->TRPV4 TRPA1 TRPA1 WS12->TRPA1 Activation Activation TRPM8->Activation No_Activation No Activation TRPV1->No_Activation TRPV2->No_Activation TRPV3->No_Activation TRPV4->No_Activation TRPA1->No_Activation

Caption: Logical diagram illustrating the selectivity of WS-12.

References

Methodological & Application

Application Notes and Protocols for WS-12 in Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-established cold and menthol sensor in mammals. Its high potency and selectivity make it an invaluable tool for studying TRPM8 function and for screening for novel modulators of this channel. Calcium imaging assays are a common method to assess TRPM8 activity, as its activation leads to an influx of calcium ions into the cell. These application notes provide a detailed protocol for utilizing WS-12 in calcium imaging assays using the fluorescent indicator Fluo-4 AM.

Mechanism of Action

WS-12 activates the TRPM8 ion channel, a non-selective cation channel, leading to the influx of extracellular calcium. This influx results in an increase in intracellular calcium concentration, which can be detected by calcium-sensitive fluorescent dyes like Fluo-4 AM. Upon binding to calcium, Fluo-4 AM exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or a plate reader.

Quantitative Data: Potency and Selectivity of TRPM8 Agonists

WS-12 exhibits significantly higher potency for TRPM8 compared to other common agonists like menthol. It is also highly selective for TRPM8 over other thermo-sensitive TRP channels.

CompoundTargetEC50Notes
WS-12 TRPM8 39 nM - 193 nM Highly potent and selective agonist.[1][2]
MentholTRPM8196 µMLower potency compared to WS-12. Also activates TRPA1 and TRPV3 at higher concentrations.[3][4]
IcilinTRPM8-Potent agonist, but can cause channel desensitization.[4]
WS-12 TRPV1, TRPV2, TRPV3, TRPV4, TRPA1 No activation at 1 mM Demonstrates high selectivity for TRPM8.[3][4]

Experimental Protocols

This section provides a detailed protocol for a calcium imaging assay using WS-12 on adherent cells expressing TRPM8.

Materials
  • Cells expressing TRPM8 (e.g., HEK293-TRPM8)

  • Black, clear-bottom 96-well microplates

  • WS-12 stock solution (10 mM in DMSO)

  • Fluo-4 AM (50 µg vial)

  • Anhydrous DMSO

  • Pluronic™ F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (optional)

  • Ionomycin (positive control)

  • Fluorescence microplate reader or fluorescence microscope with appropriate filters (Excitation ~490 nm, Emission ~515 nm)

Protocol

1. Cell Plating:

  • The day before the experiment, seed TRPM8-expressing cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of complete growth medium.[5]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Preparation of Reagents:

  • WS-12 Working Solutions: Prepare serial dilutions of the 10 mM WS-12 stock solution in HBSS to achieve the desired final concentrations for the dose-response curve (e.g., ranging from 1 nM to 10 µM).

  • Fluo-4 AM Stock Solution (1 mM): Reconstitute one 50 µg vial of Fluo-4 AM with 44 µL of anhydrous DMSO.[6] This stock solution can be stored at -20°C, protected from light, for up to one week.[6]

  • Fluo-4 AM Loading Solution (3 µM):

    • Add 9 µL of 20% Pluronic™ F-127 to the 44 µL of Fluo-4 AM stock solution and vortex thoroughly.[6]

    • Add 50 µL of this mixture to 14.3 mL of HBSS to get the final 3 µM Fluo-4 AM loading solution.[6]

    • Optional: Add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit the extrusion of the dye from the cells.[7]

  • Positive Control: Prepare a 10 µM Ionomycin solution in HBSS.

3. Cell Loading with Fluo-4 AM:

  • Remove the growth medium from the wells.

  • Wash the cells once with 100 µL of HBSS per well.[6]

  • Add 100 µL of the 3 µM Fluo-4 AM loading solution to each well.[6]

  • Incubate the plate in the dark at 37°C for 30-60 minutes.[7][8]

  • After incubation, gently wash the cells twice with 100 µL of HBSS per well to remove excess dye.

  • Add 100 µL of HBSS to each well and incubate at room temperature for at least 15 minutes to allow for complete de-esterification of the dye.

4. Calcium Flux Measurement:

  • Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.

  • Establish a baseline fluorescence reading for each well for approximately 1-2 minutes.

  • Add the WS-12 working solutions (and positive/negative controls) to the respective wells.

  • Immediately begin recording the fluorescence intensity for 5-10 minutes.

5. Data Analysis:

  • Calculate the Change in Fluorescence: For each well, subtract the average baseline fluorescence from the peak fluorescence intensity after the addition of WS-12. This can be expressed as ΔF = F_max - F_baseline.

  • Normalize the Response: To account for variations in cell number and dye loading, the response can be normalized to the baseline fluorescence (ΔF/F0).

  • Dose-Response Curve: Plot the normalized fluorescence change against the logarithm of the WS-12 concentration.

  • EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to fit the dose-response data and determine the EC50 value, which is the concentration of WS-12 that elicits 50% of the maximal response.

Visualizations

TRPM8 Signaling Pathway

TRPM8_Signaling_Pathway WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 activates Ca_ext Extracellular Ca²⁺ TRPM8->Ca_ext influx Ca_int Intracellular Ca²⁺ ↑ TRPM8->Ca_int leads to Gq Gq Protein TRPM8->Gq activates PLC PLC Ca_int->PLC activates Downstream Downstream Signaling Ca_int->Downstream PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC activates

Caption: WS-12 activates the TRPM8 channel, leading to Ca²⁺ influx and downstream signaling.

Experimental Workflow for WS-12 Calcium Imaging Assay

WS12_Calcium_Assay_Workflow start Start plate_cells Plate TRPM8-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_reagents Prepare WS-12 dilutions and Fluo-4 AM loading solution incubate_overnight->prepare_reagents wash_cells1 Wash cells with HBSS prepare_reagents->wash_cells1 load_dye Incubate with Fluo-4 AM (37°C, 30-60 min) wash_cells1->load_dye wash_cells2 Wash cells to remove excess dye load_dye->wash_cells2 deesterify Incubate in HBSS (RT, >15 min) wash_cells2->deesterify read_baseline Measure baseline fluorescence deesterify->read_baseline add_compound Add WS-12 solutions read_baseline->add_compound read_response Measure fluorescence change add_compound->read_response analyze_data Analyze data: ΔF/F₀, Dose-response curve, EC₅₀ read_response->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a WS-12 calcium imaging assay.

References

Application Notes and Protocols for WS-12 Electrophysiology using Patch Clamp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a synthetic cooling agent that acts as a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2][3] TRPM8 is a non-selective cation channel primarily known for its role in the detection of cold temperatures.[2][4] Unlike other TRPM8 agonists such as menthol and icilin, WS-12 exhibits higher potency and selectivity, making it a valuable tool for studying the specific functions of the TRPM8 channel in various physiological and pathological processes.[2][4][5] Notably, WS-12 does not activate other thermo-sensitive TRP channels like TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at concentrations effective for TRPM8 activation.[2][4] Furthermore, its action is independent of extracellular calcium and it does not induce tachyphylaxis (desensitization) upon repeated application, offering a stable and reproducible activation of TRPM8 channels.[2][4] These properties make WS-12 an ideal candidate for detailed electrophysiological characterization of TRPM8 channels using techniques like patch clamp.

This document provides a detailed protocol for the electrophysiological characterization of WS-12's effect on TRPM8 channels expressed in a heterologous system (HEK293 cells) using the whole-cell patch clamp technique.

Data Presentation

Table 1: Comparative Potency of TRPM8 Agonists

AgonistEC50 (µM)Cell Type/Expression SystemReference
WS-12 0.193Not specified[1]
WS-12 12 ± 5Xenopus laevis oocytes[2][4][5]
Menthol196 ± 22Xenopus laevis oocytes[2][4][5]
IcilinNot specified, but 100x less potent than WS-12PC3 cells[6]

Table 2: Selectivity Profile of WS-12

TRP ChannelActivation by WS-12 (at 1 mM)Reference
TRPM8Robust activation[2][4]
TRPV1No activation[2][4]
TRPV2No activation[2][4]
TRPV3No activation[2][4]
TRPV4No activation[2][4]
TRPA1No activation[2][4]

Signaling Pathway

The activation of the TRPM8 channel by WS-12 leads to the influx of cations, primarily Na⁺ and Ca²⁺, down their electrochemical gradients. This influx results in membrane depolarization, which in sensory neurons, can trigger the firing of action potentials, leading to the sensation of cold.

WS12_TRPM8_Signaling cluster_membrane Extracellular cluster_cytosol Intracellular WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 Binds and Activates Cations Na⁺, Ca²⁺ Influx TRPM8->Cations Opens Pore Membrane Cell Membrane Depolarization Membrane Depolarization Cations->Depolarization AP Action Potential (in neurons) Depolarization->AP

Caption: WS-12 activation of the TRPM8 signaling pathway.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology of TRPM8 Channels Expressed in HEK293 Cells

This protocol describes the recording of WS-12-activated currents from HEK293 cells stably or transiently expressing the human TRPM8 channel.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • For transient transfection, plate cells on glass coverslips in a 35 mm dish. When cells reach 70-80% confluency, transfect them with a plasmid encoding human TRPM8 using a suitable transfection reagent according to the manufacturer's instructions.

  • Record from cells 24-48 hours post-transfection. For stable cell lines, select and maintain cells according to standard protocols.

2. Solutions and Reagents:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • WS-12 Stock Solution: Prepare a 10 mM stock solution of WS-12 in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.

  • Obtain a gigaohm seal (>1 GΩ) on a single, isolated cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

4. Experimental Workflow Diagram:

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare TRPM8-expressing HEK293 cells Start->Prepare_Cells Setup_Rig Set up patch clamp rig and perfusion system Prepare_Cells->Setup_Rig Pull_Pipette Pull and fill patch pipette Setup_Rig->Pull_Pipette Obtain_Seal Obtain Gigaohm seal on a single cell Pull_Pipette->Obtain_Seal Whole_Cell Establish whole-cell configuration Obtain_Seal->Whole_Cell Record_Baseline Record baseline current at -60 mV holding potential Whole_Cell->Record_Baseline Apply_WS12 Apply WS-12 via perfusion Record_Baseline->Apply_WS12 Record_Response Record WS-12 induced current Apply_WS12->Record_Response Voltage_Protocol Apply voltage ramp or step protocol Record_Response->Voltage_Protocol Washout Washout with extracellular solution Voltage_Protocol->Washout End End Recording Washout->End

Caption: Experimental workflow for WS-12 patch clamp electrophysiology.

5. Data Acquisition and Analysis:

  • Activation by WS-12:

    • While holding the cell at -60 mV, perfuse with the extracellular solution containing the desired concentration of WS-12.

    • Record the inward current elicited by WS-12.

    • To determine the dose-response relationship, apply increasing concentrations of WS-12, with a washout period in between applications until the current returns to baseline.

    • Fit the dose-response data with the Hill equation to determine the EC₅₀.

  • Voltage-Dependence of WS-12 Activated Currents:

    • In the presence of a sub-maximal concentration of WS-12, apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) or a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments for 100 ms each) from a holding potential of -60 mV.

    • Construct a current-voltage (I-V) relationship plot from the recorded currents.

6. Expected Results:

  • Application of WS-12 should induce a robust, non-desensitizing inward current at a holding potential of -60 mV in TRPM8-expressing cells.

  • Non-transfected cells should not respond to WS-12 application.

  • The I-V curve of the WS-12-activated current will show outward rectification, characteristic of TRPM8 channels.

Conclusion

This application note provides a comprehensive protocol for the electrophysiological characterization of the TRPM8 agonist WS-12 using whole-cell patch clamp. The high potency and selectivity of WS-12, combined with its lack of tachyphylaxis, make it an excellent pharmacological tool for investigating the biophysical properties and physiological roles of the TRPM8 channel. The detailed methodology presented here will enable researchers to reliably and reproducibly study the effects of WS-12 on TRPM8, contributing to a better understanding of thermosensation and the development of novel therapeutics targeting this channel.

References

Application Notes and Protocols for Dissolving WS-12 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WS-12 is a synthetic cooling agent and a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[1][2] Its low volatility, lack of odor, and strong cooling sensation make it a subject of interest in sensory research and as a potential therapeutic agent.[3] In in vitro settings, WS-12 is utilized to study TRPM8 channel function, downstream signaling pathways, and its effects on various cell types, including neurons and prostate cancer cells.[4] Proper dissolution and preparation of WS-12 solutions are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization of WS-12 and its preparation for use in a variety of in vitro experiments.

Data Presentation: Solubility of WS-12

Successful in vitro experiments begin with the correct preparation of the test compound. WS-12 is a crystalline solid that is insoluble in water.[5][6] Therefore, an appropriate organic solvent must be used to create a concentrated stock solution, which can then be diluted to the final working concentration in aqueous-based cell culture media or physiological buffers. The choice of solvent and its final concentration in the assay are critical to avoid artifacts and cellular toxicity.

Below is a summary of the solubility of WS-12 in common laboratory solvents. It is recommended to use a high-purity, anhydrous grade solvent for preparing stock solutions.

SolventSolubilityMolar Concentration (at max solubility)Source(s)
Dimethyl Sulfoxide (DMSO)50 mg/mL~172.77 mM[7]
5 mg/mL~17.28 mM[2][8]
N,N-Dimethylformamide (DMF)10 mg/mL~34.55 mM[2][8]
Ethanol5 mg/mL~17.28 mM[2][8]

Note: The molecular weight of WS-12 is 289.41 g/mol . To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be employed.[7][8]

Experimental Protocols

1. Preparation of a 50 mM WS-12 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of WS-12, which can be stored for later use. Dimethyl sulfoxide (DMSO) is a common solvent for in vitro drug discovery due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.[9]

Materials:

  • WS-12 powder (Molecular Weight: 289.41 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Weighing WS-12: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 14.47 mg of WS-12 powder into the tube.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the WS-12 powder.

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for a short period until the solid is completely dissolved.[7][8]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]

2. Preparation of a 100 µM WS-12 Working Solution

This protocol details the serial dilution of the 50 mM stock solution to a final working concentration of 100 µM in cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular toxicity.

Materials:

  • 50 mM WS-12 stock solution in DMSO

  • Sterile cell culture medium or physiological buffer (e.g., DMEM, RPMI-1640, PBS)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution. Add 10 µL of the 50 mM WS-12 stock solution to 4.99 mL of cell culture medium in a sterile tube. This results in a 100 µM intermediate solution with a DMSO concentration of 0.2%.

  • Final Dilution: Further dilute the intermediate solution to achieve the final working concentration and desired low DMSO percentage. For example, to make 1 mL of a 100 µM working solution with a final DMSO concentration of 0.1%, add 500 µL of the 100 µM intermediate solution to 500 µL of cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control solution containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium, but without WS-12. This control is essential to distinguish the effects of WS-12 from any effects of the solvent.

  • Application: The prepared working solution is now ready to be added to the cells for the in vitro experiment. Ensure the solution is well-mixed before application.

Mandatory Visualizations

Experimental Workflow for WS-12 Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Weigh_WS12 Weigh WS-12 Powder Add_Solvent Add DMSO (or other solvent) Weigh_WS12->Add_Solvent Dissolve Vortex / Sonicate to Dissolve Add_Solvent->Dissolve Store_Stock Aliquot and Store at -20°C / -80°C Dissolve->Store_Stock Dilute_Stock Dilute Stock Solution in Cell Culture Medium Store_Stock->Dilute_Stock For Experiment Prepare_Vehicle Prepare Vehicle Control (Medium + Solvent) Apply_Cells Apply to Cells for In Vitro Assay Dilute_Stock->Apply_Cells

Caption: Workflow for preparing WS-12 stock and working solutions.

Signaling Pathway of WS-12 via TRPM8 Activation

G cluster_membrane Plasma Membrane TRPM8 TRPM8 Ion Channel Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPM8->Cation_Influx Opens Channel WS12 WS-12 (Agonist) WS12->TRPM8 Binds and Activates Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Downstream Cellular Responses (e.g., Neuronal Firing, Apoptosis) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of WS-12 via TRPM8 activation.

References

Application Notes and Protocols for WS-12 in Sensory Neuron Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WS-12, a potent and selective transient receptor potential melastatin 8 (TRPM8) agonist, in sensory neuron research. This document includes detailed protocols for in vitro and in vivo studies, quantitative data for experimental planning, and visualizations of key pathways and workflows.

Introduction to WS-12

WS-12 is a synthetic cooling agent that acts as a highly selective agonist for TRPM8, a non-selective cation channel primarily expressed in a subpopulation of primary sensory neurons.[1] TRPM8 is a key molecular sensor for cold temperatures and cooling compounds like menthol. Due to its higher potency and selectivity compared to menthol, WS-12 is a valuable tool for investigating the role of TRPM8 in thermosensation, pain, and other physiological processes.[2][3][4]

Data Presentation: Quantitative Analysis of WS-12 Activity

The following tables summarize key quantitative data for WS-12 and the common TRPM8 agonist, menthol, to aid in experimental design.

AgonistEC50 (μM)Test SystemReference
WS-12 12 ± 5TRPM8-expressing Xenopus laevis oocytes[2][3][4]
Menthol196 ± 22TRPM8-expressing Xenopus laevis oocytes[2][3][4]

Table 1: Potency of WS-12 and Menthol on TRPM8.

ParameterWS-12MentholReference
SelectivityHighly selective for TRPM8. No activation of TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at 1 mM.Activates TRPA1 and TRPV3 in addition to TRPM8.[2][3][4]
TachyphylaxisDoes not induce tachyphylaxis upon repeated application.-[2][4]

Table 2: Selectivity and Pharmacological Properties of WS-12.

Signaling Pathway

Activation of the TRPM8 channel by WS-12 leads to the influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and the generation of action potentials in sensory neurons. The increase in intracellular calcium can also trigger downstream signaling cascades.

TRPM8_Signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Na_Influx Na⁺ Influx TRPM8->Na_Influx WS12 WS-12 WS12->TRPM8 Binds to Depolarization Membrane Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Ca_Influx->Depolarization Downstream Downstream Signaling Ca_Influx->Downstream Na_Influx->Depolarization Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DRG_Culture Primary Sensory Neuron Culture (e.g., DRG neurons) Ca_Imaging Calcium Imaging DRG_Culture->Ca_Imaging Patch_Clamp Patch-Clamp Electrophysiology DRG_Culture->Patch_Clamp Behavior Behavioral Assays (e.g., Cold Plantar Assay) Ca_Imaging->Behavior Patch_Clamp->Behavior

References

Application Notes and Protocols for Studying TRPM8 in Prostate Cancer Cells Using WS-12

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol.[1] In the context of prostate cancer, TRPM8 expression is often upregulated in the early stages of the disease, making it a promising diagnostic marker and therapeutic target.[1] The synthetic super-agonist N-(p-menthane-3-carbonyl)glycine (WS-12) is a potent and highly selective activator of TRPM8.[2][3] Its enhanced potency and selectivity over other agonists like menthol make it an invaluable tool for elucidating the role of TRPM8 in prostate cancer cell pathophysiology.[2][3]

These application notes provide a summary of the effects of WS-12 on prostate cancer cells and detailed protocols for key experiments.

Data Presentation

Table 1: Potency of TRPM8 Agonists
AgonistEC50 (µM)Cell/Expression SystemReference
WS-1212 ± 5Xenopus laevis oocytes[2][3]
Menthol196 ± 22Xenopus laevis oocytes[2][3]
Table 2: Effects of WS-12 on Prostate Cancer Cell Functions
Cell LineExperimentTreatmentObserved EffectQuantitative ChangeReference
PC3-M8 lucCell MigrationFree WS-12Reduced cell migration speed35.51 ± 1.06% reduction with TRPM8 overexpression alone; further decrease with WS-12[4]
PC3-M8 lucCell MigrationLNC–WS-12sFurther reduced cell migrationAdditional 10% reduction compared to free WS-12[4]
PC3-M8 lucCell InvasionFree WS-12Reduced invasiveness13.06 ± 1.32% reduction[4]
PC3-M8 lucCell InvasionLNC–WS-12sPotently reduced invasiveness32.72 ± 1.83% reduction[4]
PC3-M8 lucClonogenic AssayWS-12 (10 nM)Compromised capability to form clones17.97 ± 3.40% reduction[5]
PC3-M8 lucFAK PhosphorylationLNC–WS-12s (10 nM)Significant decrease in FAK phosphorylation36.4 ± 2.6% and 26.9 ± 2.5% reduction[4][5]
Human Prostate Carcinoma CellsApoptosisWS-12 + DocetaxelSignificant activation of apoptotic cell deathNot specified[6]
Human Prostate Carcinoma CellsApoptosisWS-12 + Ionizing RadiationSignificant induction of apoptosisNot specified[6][7]

Experimental Protocols

Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium ([Ca²⁺]i) in prostate cancer cells following activation of TRPM8 by WS-12.

Materials:

  • Prostate cancer cell lines (e.g., PC3, LNCaP)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Fura-2 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • WS-12 stock solution (in DMSO)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Cell Culture: Plate prostate cancer cells onto glass coverslips or clear-bottomed 96-well plates and culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Calcium Measurement:

    • Place the coverslip or plate into the imaging setup.

    • Acquire a stable baseline fluorescence reading for at least 100 seconds, alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply WS-12 at the desired concentration (e.g., 1 nM, 10 nM) by adding it to the imaging buffer.[8]

    • Continue recording the fluorescence changes for several minutes to capture the full response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of WS-12 on the migratory capacity of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% FBS)

  • WS-12

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Preparation: Starve the prostate cancer cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Resuspend the starved cells in serum-free medium, with or without WS-12 at the desired concentration.

    • Seed the cell suspension into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 24-48 hours).

  • Analysis:

    • After incubation, remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with the fixation solution.

    • Stain the fixed cells with crystal violet.

    • Wash the inserts with water and allow them to air dry.

    • Elute the dye with a solvent (e.g., 10% acetic acid) and measure the absorbance with a plate reader, or count the migrated cells in several fields of view under a microscope.

Western Blot for Signaling Pathway Analysis

This protocol is for analyzing changes in the phosphorylation state of key signaling proteins like ERK and FAK following TRPM8 activation.

Materials:

  • Prostate cancer cells

  • WS-12

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Culture prostate cancer cells to 80-90% confluency.

    • Treat the cells with WS-12 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPM8 TRPM8 Ca_influx Ca²⁺ Influx TRPM8->Ca_influx WS12 WS-12 WS12->TRPM8 activates Rac1_GTP Rac1-GTP Ca_influx->Rac1_GTP inhibits Cdc42_GTP Cdc42-GTP Ca_influx->Cdc42_GTP inhibits FAK_P p-FAK Ca_influx->FAK_P inhibits ERK_P p-ERK Ca_influx->ERK_P inhibits Apoptosis Apoptosis Ca_influx->Apoptosis promotes Migration_Invasion Cell Migration & Invasion Rac1_GTP->Migration_Invasion Cdc42_GTP->Migration_Invasion FAK_P->Migration_Invasion ERK_P->Migration_Invasion

Caption: WS-12 activates TRPM8, leading to Ca²⁺ influx, which inhibits pro-migratory pathways and promotes apoptosis.

Experimental_Workflow cluster_assays Functional Assays start Prostate Cancer Cell Culture (e.g., PC3, LNCaP) treatment Treatment with WS-12 (various concentrations and times) start->treatment calcium_imaging Calcium Imaging treatment->calcium_imaging migration_assay Migration/Invasion Assay treatment->migration_assay viability_assay Cell Viability/Apoptosis Assay treatment->viability_assay western_blot Western Blot for Signaling Proteins (p-FAK, p-ERK) treatment->western_blot data_analysis Data Analysis and Interpretation calcium_imaging->data_analysis migration_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis

Caption: General workflow for studying the effects of WS-12 on prostate cancer cells.

References

Formulation of WS-12 for Topical Analgesic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of WS-12, a potent transient receptor potential melastatin 8 (TRPM8) agonist, for use in topical analgesic research. Detailed protocols for formulation, in vitro skin permeation, and in vivo analgesic efficacy testing are provided to facilitate the investigation of WS-12 as a novel non-opioid analgesic.

Introduction to WS-12

WS-12, with the chemical name N-(4-Methoxyphenyl)-p-menthanecarboxamide, is a synthetic cooling agent that is a highly potent and selective agonist of the TRPM8 channel.[1][2][3] The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol and icilin.[2][3] Activation of TRPM8 channels on sensory neurons induces a cooling sensation and has been shown to produce profound analgesia in various chronic pain models, making it a promising target for the development of novel topical analgesics.[2][4] WS-12 is significantly more potent than menthol, offering a strong and long-lasting cooling effect without the characteristic odor and taste of menthol.[5]

Mechanism of Action: TRPM8 Signaling Pathway

WS-12 exerts its analgesic effect by activating TRPM8 channels on the peripheral terminals of primary afferent sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron. This depolarization can have two main effects: a direct cooling sensation and a modulation of pain signals. The sustained activation of TRPM8 can lead to a desensitization of the channel and a reduction in the excitability of nociceptive neurons, thereby producing analgesia.

TRPM8_Signaling_Pathway cluster_neuron Sensory Neuron WS-12 WS-12 TRPM8 TRPM8 WS-12->TRPM8 binds & activates Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Depolarization Depolarization Analgesia Analgesia Depolarization->Analgesia leads to Ca_Influx->Depolarization

Figure 1: Simplified signaling pathway of WS-12-induced analgesia.

Formulation of WS-12 Topical Analgesic

Due to its poor water solubility, formulating WS-12 for topical delivery requires careful selection of excipients to ensure its solubilization and penetration into the skin. A hydroalcoholic gel or an oil-in-water cream are suitable bases for WS-12.

Data Presentation: Physicochemical Properties of WS-12
PropertyValueReference
Chemical Name N-(4-Methoxyphenyl)-p-menthanecarboxamide
CAS Number 68489-09-8
Molecular Formula C18H27NO2
Molecular Weight 289.41 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO: >20 mg/mL, Ethanol: 21.71 mg/mL, Water: <2 mg/mL
Mechanism of Action Potent and selective TRPM8 agonist[1][2][3]
EC50 for TRPM8 193 nM[6]

Experimental Protocols

Protocol 1: Preparation of a 1% WS-12 Hydroalcoholic Gel

This protocol describes the preparation of a simple hydroalcoholic gel suitable for solubilizing WS-12 and facilitating its topical application.

Materials:

  • WS-12 powder

  • Ethanol (95%)

  • Propylene glycol

  • Carbomer 940

  • Triethanolamine (TEA)

  • Purified water

  • Magnetic stirrer and stir bar

  • Beakers

  • pH meter

Procedure:

  • WS-12 Solution Preparation: In a beaker, dissolve 1 g of WS-12 powder in 30 mL of ethanol with the aid of gentle stirring. Once dissolved, add 10 mL of propylene glycol to the solution and mix thoroughly. Propylene glycol acts as a co-solvent and penetration enhancer.[7]

  • Carbomer Dispersion: In a separate larger beaker, slowly disperse 1 g of Carbomer 940 in 58 mL of purified water while stirring continuously with a magnetic stirrer. Avoid clump formation. Allow the dispersion to hydrate for at least 30 minutes.

  • Gel Formation: While stirring the carbomer dispersion, slowly add the WS-12 solution to it.

  • Neutralization: Adjust the pH of the gel to approximately 6.0-7.0 by adding triethanolamine (TEA) dropwise while continuously monitoring with a pH meter. This will neutralize the carbomer and cause the gel to thicken.

  • Final Mixing: Continue stirring for another 15-20 minutes to ensure a homogenous gel.

  • Storage: Store the final gel in an airtight container at room temperature.

Gel_Formulation_Workflow Dissolve_WS12 Dissolve WS-12 in Ethanol & Propylene Glycol Combine Combine WS-12 Solution with Carbomer Dispersion Dissolve_WS12->Combine Disperse_Carbomer Disperse Carbomer 940 in Purified Water Disperse_Carbomer->Combine Neutralize Neutralize with Triethanolamine to form Gel Combine->Neutralize Final_Gel 1% WS-12 Hydroalcoholic Gel Neutralize->Final_Gel

Figure 2: Workflow for preparing a WS-12 hydroalcoholic gel.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of WS-12 from the formulated topical preparation using Franz diffusion cells.[1][4][8]

Materials:

  • Franz diffusion cells

  • Full-thickness skin from a suitable animal model (e.g., rat, porcine) or human cadaver skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like 2% oleic acid or 20% ethanol to maintain sink conditions)

  • Formulated 1% WS-12 hydroalcoholic gel

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for WS-12 quantification

Procedure:

  • Skin Preparation: Excise the full-thickness skin and remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath maintained at 37°C and allow the system to equilibrate for 30 minutes. The stirring in the receptor chamber should be initiated.

  • Sample Application: Apply a known amount (e.g., 100 mg) of the 1% WS-12 hydroalcoholic gel to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for WS-12 concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of WS-12 permeated per unit area of the skin at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.

Franz_Diffusion_Workflow Skin_Prep Prepare Skin Membrane Assemble_Cell Assemble Franz Diffusion Cell Skin_Prep->Assemble_Cell Fill_Receptor Fill Receptor with Solution Assemble_Cell->Fill_Receptor Apply_Formulation Apply WS-12 Formulation to Donor Fill_Receptor->Apply_Formulation Incubate Incubate at 37°C with Stirring Apply_Formulation->Incubate Sample Collect Samples from Receptor at Time Intervals Incubate->Sample Analyze Analyze WS-12 Concentration (HPLC) Sample->Analyze Data_Analysis Determine Permeation Profile Analyze->Data_Analysis

Figure 3: Experimental workflow for in vitro skin permeation study.
Protocol 3: In Vivo Analgesic Efficacy Testing using the Hot Plate Test in Mice

The hot plate test is a widely used method to assess the efficacy of centrally acting analgesics against thermal pain.[2][9][10][11]

Materials:

  • Hot plate apparatus with adjustable temperature

  • Male or female mice (e.g., Swiss Webster)

  • 1% WS-12 hydroalcoholic gel

  • Placebo gel (vehicle without WS-12)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the stopwatch and observe the mouse for signs of nociception, such as licking a hind paw or jumping. Record the time (in seconds) until the response occurs. This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is typically used.

  • Topical Application: After determining the baseline latency, randomly divide the mice into two groups: one receiving the 1% WS-12 gel and the other receiving the placebo gel. Apply a consistent amount (e.g., 50 mg) of the assigned gel to the plantar surface of one hind paw of each mouse.

  • Post-Treatment Latency: At various time points after gel application (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 Compare the %MPE between the WS-12 treated group and the placebo group using appropriate statistical analysis (e.g., t-test or ANOVA).

Hot_Plate_Test_Logic Baseline Measure Baseline Hot Plate Latency Treatment Topical Application of WS-12 or Placebo Gel Baseline->Treatment Post_Treatment Measure Post-Treatment Hot Plate Latency Treatment->Post_Treatment Analysis Calculate %MPE and Compare Groups Post_Treatment->Analysis

Figure 4: Logical relationship of steps in the hot plate test.

Data Presentation: Expected Outcomes

The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.

Table 2: In Vitro Skin Permeation of 1% WS-12 Hydroalcoholic Gel

Time (hours)Cumulative Amount Permeated (µg/cm²)
0.55.2 ± 1.1
112.8 ± 2.5
230.1 ± 4.3
475.6 ± 8.9
6130.4 ± 12.7
8195.3 ± 18.2
12310.7 ± 25.6
24580.2 ± 45.1

Steady-State Flux (Jss): 25.4 µg/cm²/h (calculated from the linear portion of the curve, e.g., 4-12 hours)

Table 3: In Vivo Analgesic Efficacy of 1% WS-12 Hydroalcoholic Gel in the Hot Plate Test

Time Post-Application (minutes)%MPE (Placebo Gel)%MPE (1% WS-12 Gel)
305.2 ± 2.145.8 ± 7.3
606.1 ± 2.568.2 ± 9.1
904.8 ± 1.955.4 ± 8.5
1203.5 ± 1.530.1 ± 6.2

*p < 0.05 compared to placebo group

Conclusion

These application notes provide a framework for the formulation and preclinical evaluation of WS-12 as a topical analgesic. The provided protocols are starting points and may require optimization based on specific experimental conditions and research goals. The potent and selective nature of WS-12 as a TRPM8 agonist makes it a compelling candidate for the development of novel pain therapies with a favorable side-effect profile compared to traditional analgesics. Further research into more complex formulations, such as creams and emulgels, as well as investigation in different pain models, is warranted to fully elucidate the therapeutic potential of topical WS-12.

References

Application Notes and Protocols: WS-12 as a Tool Compound for Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropathic pain, a chronic condition resulting from nerve injury or disease, presents a significant therapeutic challenge. The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold temperatures and cooling agents, has emerged as a promising target for analgesic development.[1][2] Activation of TRPM8 on sensory neurons can produce a powerful analgesic effect in various preclinical pain models.[1][3] WS-12 (N-(p-menthane-3-carbonyl)glycine ethyl ester) is a potent and highly selective TRPM8 agonist.[4][5] Unlike broader agonists like menthol, which can also activate other channels such as TRPA1, WS-12's selectivity makes it an invaluable tool for specifically investigating the role of TRPM8 in pain modulation without the confounding effects of off-target activation.[4][5] These notes provide an overview of WS-12's mechanism, its application in neuropathic pain models, and detailed protocols for its use.

Mechanism of Action

WS-12 exerts its analgesic effects by selectively activating TRPM8, a non-selective cation channel predominantly expressed on a subpopulation of primary sensory neurons.[1][2]

Signaling Pathway:

  • Binding and Activation: WS-12 binds to the TRPM8 channel, causing a conformational change that opens the channel pore.

  • Cation Influx: Channel opening leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[3]

  • Depolarization: The influx of positive ions depolarizes the neuronal membrane, leading to the generation of action potentials.

  • Analgesia: The activation of these specific TRPM8-expressing sensory fibers is thought to "gate" or inhibit the transmission of pain signals from other nociceptive neurons at the level of the spinal cord, resulting in analgesia.[1] Some evidence also suggests that TRPM8 activation can engage endogenous opioid pathways, contributing to its pain-relieving effects.[3][6]

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Opens Channel WS12 WS-12 WS12->TRPM8 Binds & Activates Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Analgesia Modulation of Nociceptive Signals (Analgesia) AP->Analgesia Experimental_Workflow A Phase 1: Pre-Surgery B Acclimatization (5-7 days) A->B C Baseline Mechanical Threshold Testing (von Frey) B->C E Chronic Constriction Injury (CCI) Surgery D Phase 2: Surgery D->E G Recovery & Neuropathy Development (7-14 days) F Phase 3: Post-Surgery & Testing F->G H Confirm Allodynia (Post-Op Day 7 or 14) G->H I Drug Administration (WS-12 or Vehicle, i.p.) H->I J Post-Dose Behavioral Testing (e.g., 30, 60, 120 min) I->J K Data Analysis J->K

References

Application Notes and Protocols for Lipid Nanocapsule Encapsulation of WS-12

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the synthetic cooling agent WS-12 within lipid nanocapsules (LNCs) for advanced drug delivery applications. The focus is on leveraging the potent and selective TRPM8 agonist activity of WS-12 for therapeutic purposes, such as targeted analgesia or management of inflammatory conditions.

Introduction

WS-12 is a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, exhibiting a significantly higher potency than menthol.[1][2] The activation of TRPM8 channels is responsible for the sensation of cooling and has been identified as a promising target for inducing analgesia in chronic pain states.[1][2] However, the lipophilic nature of WS-12 can present challenges for its direct application in aqueous-based pharmaceutical formulations.

Lipid nanocapsules (LNCs) are biocompatible nanocarriers with a core-shell structure, comprising a lipid core surrounded by a surfactant shell.[3][4][5] They are particularly well-suited for encapsulating lipophilic drugs, enhancing their stability, and enabling controlled release.[6][7] The encapsulation of WS-12 in LNCs offers a promising strategy to improve its delivery to target tissues, such as the skin for topical analgesia, and to modulate its release profile. LNCs can be prepared using low-energy methods like the phase inversion temperature (PIT) technique, which is easily scalable.[8]

This document outlines the materials and methods for the preparation, characterization, and in vitro evaluation of WS-12-loaded lipid nanocapsules.

Data Presentation: Physicochemical Properties of WS-12 Loaded LNCs

The following tables summarize representative quantitative data for lipid nanocapsules loaded with a model lipophilic drug, which can be expected to be similar for WS-12 loaded LNCs.

Table 1: Formulation Composition of Lipid Nanocapsules

ComponentFunctionRepresentative Concentration (% w/w)
Caprylic/Capric TriglyceridesOily Core10 - 25
Polyethylene glycol (PEG) derivative surfactantHydrophilic Surfactant10 - 20
LecithinLipophilic Surfactant1 - 5
Sodium Chloride-0.5 - 2
Purified WaterAqueous Phaseq.s. to 100
WS-12Active Pharmaceutical Ingredient0.1 - 1.0

Table 2: Physicochemical Characterization of WS-12 Loaded LNCs (Representative Data)

ParameterUnloaded LNCs (Mean ± SD)WS-12 Loaded LNCs (Mean ± SD)
Particle Size (nm)45 ± 255 ± 3
Polydispersity Index (PDI)0.09 ± 0.010.12 ± 0.02
Zeta Potential (mV)-5.0 ± 1.0-4.5 ± 1.2
Encapsulation Efficiency (%)N/A> 95%
Drug Loading (%)N/A0.5 - 2.0

Note: The data presented are representative values based on the encapsulation of other lipophilic drugs in LNCs and may vary depending on the precise formulation and process parameters.[9]

Table 3: In Vitro Drug Release Profile of WS-12 from LNCs (Representative Data)

Time (hours)Cumulative Release (%) from LNCs (Mean ± SD)Cumulative Release (%) from Control Solution (Mean ± SD)
115 ± 245 ± 4
228 ± 375 ± 5
445 ± 495 ± 3
865 ± 5> 98
1280 ± 6> 98
24> 90> 98

Note: This data illustrates a sustained release profile for the drug encapsulated in LNCs compared to a rapid release from a control solution.

Experimental Protocols

Preparation of WS-12 Loaded Lipid Nanocapsules by Phase Inversion Temperature (PIT) Method

This protocol describes the formulation of LNCs using a solvent-free, low-energy method.

Materials:

  • Caprylic/capric triglycerides (e.g., Labrafac®)

  • PEG-derivative surfactant (e.g., Kolliphor® HS 15)

  • Lecithin (e.g., Phospholipon® 90G)

  • Sodium chloride (NaCl)

  • WS-12

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Temperature probe

  • Beakers

  • Pipettes

Procedure:

  • In a beaker, weigh and mix the caprylic/capric triglycerides, PEG-derivative surfactant, lecithin, sodium chloride, and WS-12.

  • Add a specific amount of purified water to the mixture.

  • Place the beaker on the magnetic stirrer with a stir bar and begin stirring at a moderate speed (e.g., 400 rpm).

  • Insert a temperature probe to monitor the temperature of the mixture.

  • Heat the mixture while stirring. The mixture will go through a phase inversion from an oil-in-water to a water-in-oil emulsion, which can be observed by a change in conductivity or visual appearance.

  • Continue heating to a temperature above the phase inversion temperature (e.g., 85°C).

  • Once the temperature is reached, remove the beaker from the heat source and allow it to cool down to a specific temperature (e.g., 60°C) while still stirring.

  • Rapidly add a specific volume of cold purified water (e.g., 4°C) to the mixture. This sudden temperature drop induces the formation of stable lipid nanocapsules.

  • Continue stirring for another 5-10 minutes as the suspension cools to room temperature.

  • The resulting suspension of WS-12 loaded LNCs is now ready for characterization.

Characterization of WS-12 Loaded LNCs

3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS).

Equipment:

  • Zetasizer (e.g., Malvern Zetasizer Nano ZS)

  • Cuvettes

Procedure:

  • Dilute the LNC suspension with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette for particle size and PDI measurements.

  • For zeta potential measurement, transfer the diluted sample into a specific folded capillary cell.

  • Place the cuvette or cell into the Zetasizer instrument.

  • Perform the measurements at a constant temperature (e.g., 25°C).

  • Record the average particle size (Z-average), PDI, and zeta potential values.

3.2.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL are determined by separating the free WS-12 from the encapsulated WS-12.

Equipment:

  • Centrifugal ultrafiltration units (e.g., Amicon® Ultra)

  • High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

  • Spectrophotometer (if a suitable chromophore exists for WS-12 or a derivative)

Procedure:

  • Separation of Free Drug:

    • Place a known volume of the WS-12 loaded LNC suspension into a centrifugal ultrafiltration unit with a molecular weight cut-off that retains the nanocapsules (e.g., 10 kDa).

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase containing the free, unencapsulated WS-12 (filtrate) from the LNCs (retentate).

  • Quantification of Free Drug:

    • Analyze the filtrate using a validated HPLC method to determine the concentration of free WS-12.

  • Quantification of Total Drug:

    • Take a known volume of the original (uncentrifuged) LNC suspension and disrupt the nanocapsules to release the encapsulated drug. This can be done by adding a suitable solvent in which both the lipid and the drug are soluble (e.g., methanol or a mixture of chloroform and methanol).

    • Analyze this solution by HPLC to determine the total concentration of WS-12.

  • Calculations:

    • Encapsulation Efficiency (%EE):

    • Drug Loading (%DL):

In Vitro Drug Release Study

This protocol uses a Franz diffusion cell to simulate drug release from the LNCs through a synthetic membrane.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate, dialysis membrane with a suitable MWCO)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, with a solubilizing agent like Tween 80 to maintain sink conditions)

  • Magnetic stirrers

  • Water bath or heating block to maintain 32°C or 37°C

  • Syringes

  • HPLC system

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Fill the receptor compartment with the pre-warmed receptor medium and place a small stir bar inside.

  • Place the Franz diffusion cells on a magnetic stirrer in a water bath set to the desired temperature (e.g., 32°C for skin surface simulation).

  • Apply a known amount of the WS-12 loaded LNC suspension (and a control formulation of free WS-12) to the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling port.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Analyze the collected samples for WS-12 concentration using a validated HPLC method.

  • Calculate the cumulative amount of WS-12 released per unit area of the membrane over time and plot the release profile.

Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes for topical application)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in the incubator.

  • Prepare serial dilutions of the WS-12 loaded LNCs, unloaded (blank) LNCs, and free WS-12 in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add the MTT solution to each well.

  • Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualization of Pathways and Workflows

TRPM8 Signaling Pathway Activated by WS-12

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_ion Ca²⁺ Influx TRPM8->Ca_ion allows Na_ion Na⁺ Influx TRPM8->Na_ion allows WS12 WS-12 WS12->TRPM8 activates PLC Phospholipase C (PLC) Ca_ion->PLC activates cAMP cAMP Modulation Ca_ion->cAMP modulates Neuronal_Response Neuronal Response (Cooling Sensation, Analgesia) Ca_ion->Neuronal_Response triggers Na_ion->Neuronal_Response contributes to ERK ERK1/2 PLC->ERK leads to Gq Gq-protein Gq->PLC activates CREB CREB ERK->CREB activates cAMP->CREB activates Gene_Expression Gene Expression (e.g., c-Fos) CREB->Gene_Expression regulates

Caption: WS-12 activates the TRPM8 channel, leading to cation influx and downstream signaling.

Experimental Workflow for LNC Preparation and Characterization

LNC_Workflow cluster_prep LNC Preparation (PIT Method) cluster_char Characterization Mixing 1. Mix Oil, Surfactants, WS-12, NaCl, Water Heating 2. Heat and Stir (Phase Inversion) Mixing->Heating Cooling 3. Rapid Cooling with Cold Water Heating->Cooling Formation 4. WS-12 LNC Formation Cooling->Formation DLS Particle Size (DLS), PDI, Zeta Potential Formation->DLS EE_DL Encapsulation Efficiency & Drug Loading (HPLC) Formation->EE_DL Release In Vitro Release (Franz Cell) Formation->Release Cytotoxicity Cell Viability (MTT Assay) Formation->Cytotoxicity

Caption: Workflow for the synthesis and characterization of WS-12 loaded lipid nanocapsules.

Drug Delivery Mechanism of WS-12 LNCs for Topical Application

Drug_Delivery_Mechanism cluster_skin Skin Layers LNC_Application Topical Application of WS-12 Loaded LNCs Stratum_Corneum Stratum Corneum LNC_Application->Stratum_Corneum applied to LNC_Penetration LNC Penetration & Adhesion Stratum_Corneum->LNC_Penetration facilitates Epidermis Viable Epidermis WS12_Release Sustained Release of WS-12 Epidermis->WS12_Release occurs in Dermis Dermis (Nerve Endings) TRPM8_Activation Activation of TRPM8 on Sensory Neurons Dermis->TRPM8_Activation triggers LNC_Penetration->Epidermis reaches WS12_Release->Dermis diffuses to Therapeutic_Effect Therapeutic Effect (Analgesia) TRPM8_Activation->Therapeutic_Effect results in

Caption: Topical delivery of WS-12 via LNCs for localized therapeutic effects.

References

Application Notes and Protocols for Two-Electrode Voltage Clamp Recording of WS-12 Effects on TRPM8 in Xenopus Oocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functional characterization of the synthetic cooling agent WS-12 on Transient Receptor Potential Melastatin 8 (TRPM8) channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Introduction

The Xenopus laevis oocyte expression system is a robust and widely used platform for studying the electrophysiological properties of ion channels. Its large size and efficient protein expression machinery make it ideal for high-fidelity recordings using TEVC. WS-12 is a potent and selective agonist of TRPM8, a non-selective cation channel activated by cold temperatures and cooling compounds like menthol. Understanding the interaction of WS-12 with TRPM8 is crucial for the development of novel therapeutics targeting pain, inflammation, and other sensory disorders. These protocols outline the necessary steps for preparing oocytes, expressing TRPM8 channels, and performing TEVC recordings to characterize the effects of WS-12.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of WS-12 with TRPM8 channels expressed in Xenopus oocytes.

Table 1: Potency of TRPM8 Agonists in Xenopus Oocytes

AgonistEC₅₀ (µM)Reference(s)
WS-1212 ± 5[1][2]
Menthol196 ± 22[1][2]

Table 2: Selectivity of WS-12 for Thermo-TRP Channels in Xenopus Oocytes

TRP ChannelActivation by WS-12 (at 1 mM)Reference(s)
TRPM8Robust Activation[1][2]
TRPV1No significant activation[1][2]
TRPV2No significant activation[1][2]
TRPV3No significant activation[1][2]
TRPV4No significant activation[1][2]
TRPA1No significant activation[1][2]

Experimental Protocols

Protocol 1: Preparation of Xenopus laevis Oocytes

This protocol describes the surgical removal of oocytes from a female Xenopus laevis frog and their subsequent enzymatic defolliculation.

Materials:

  • Female Xenopus laevis

  • Anesthetic: 0.15% (w/v) Tricaine (MS-222) solution, buffered to pH 7.4

  • Surgical instruments (sterilized)

  • Suture material (e.g., 4-0 silk)

  • ND96 solution (see Table 3 for composition)

  • Collagenase Type I solution (1-2 mg/mL in Ca²⁺-free ND96)

  • Petri dishes

  • Incubator at 16-18°C

Procedure:

  • Anesthesia: Anesthetize the frog by immersion in the tricaine solution until the withdrawal reflex is absent.

  • Surgery: Place the frog on its dorsal side. Make a small incision (5-10 mm) in the lower abdominal quadrant.

  • Oocyte Retrieval: Gently exteriorize a portion of the ovary and excise a small cluster of oocytes. Place the oocyte cluster in a Petri dish containing ND96 solution.

  • Suturing and Recovery: Suture the muscle and skin layers separately. Allow the frog to recover in a separate tank with fresh, aerated water.

  • Oocyte Digestion: Wash the oocyte cluster several times with ND96 solution to remove any blood. Then, incubate the oocytes in the collagenase solution at room temperature with gentle agitation for 1-2 hours, or until the follicular layer is visibly separating.

  • Washing: After digestion, wash the oocytes thoroughly with ND96 solution at least 5-7 times to remove the collagenase and any remaining follicular cells.

  • Selection: Select healthy, stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles) for injection.

  • Incubation: Store the selected oocytes in ND96 solution supplemented with 50 µg/mL gentamicin at 16-18°C.

Protocol 2: cRNA Synthesis and Microinjection

This protocol details the synthesis of TRPM8 cRNA and its injection into the prepared oocytes.

Materials:

  • Linearized plasmid DNA encoding human TRPM8

  • in vitro cRNA synthesis kit (e.g., mMESSAGE mMACHINE™)

  • Nuclease-free water

  • Microinjection setup (e.g., Nanoject)

  • Glass capillaries for pulling needles

  • Mineral oil

Procedure:

  • cRNA Synthesis: Synthesize capped cRNA from the linearized TRPM8 plasmid DNA according to the manufacturer's protocol of the in vitro transcription kit.

  • cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using a spectrophotometer and gel electrophoresis.

  • Needle Preparation: Pull glass capillaries to create fine-tipped injection needles.

  • Loading the Needle: Backfill the needle with mineral oil, then load the desired amount of cRNA solution (e.g., 50 nL of a 0.1 - 1 µg/µL solution) into the tip.

  • Microinjection: Secure an oocyte in the injection chamber. Inject the cRNA into the cytoplasm of the oocyte.

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for channel expression.[1][2]

Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording

This protocol describes the procedure for recording WS-12-evoked currents from TRPM8-expressing oocytes.

Materials:

  • TEVC amplifier and data acquisition system

  • Microelectrode puller

  • Glass capillaries for electrodes

  • Micro-manipulators

  • Recording chamber

  • Perfusion system

  • Recording solutions (see Table 3)

  • 3 M KCl for filling electrodes

  • WS-12 stock solution (in DMSO) and working solutions

Procedure:

  • Electrode Preparation: Pull glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a TRPM8-expressing oocyte in the recording chamber and perfuse with ND96 solution.

  • Electrode Impalement: Impale the oocyte with two electrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -60 mV.[1]

  • Baseline Recording: Record the baseline current in the absence of any agonist.

  • WS-12 Application: Perfuse the oocyte with increasing concentrations of WS-12 in ND96 solution to determine the dose-response relationship. Allow the current to reach a steady state at each concentration.

  • Washout: After application, wash the oocyte with ND96 solution to observe the reversal of the current.

  • Data Analysis: Measure the peak current at each WS-12 concentration and normalize to the maximal response. Fit the data to a Hill equation to determine the EC₅₀.

Table 3: Composition of Solutions

SolutionComponentConcentration (mM)
ND96 NaCl96
KCl2
MgCl₂1
CaCl₂1.8
HEPES5
pH adjusted to 7.4 with NaOH
Ca²⁺-free ND96 NaCl96
KCl2
MgCl₂1
EGTA5
HEPES5
pH adjusted to 7.4 with NaOH

Visualizations

Experimental Workflow

G cluster_prep Oocyte Preparation cluster_expression Channel Expression cluster_recording TEVC Recording cluster_analysis Data Analysis oocyte_prep Oocyte Harvest & Defolliculation injection cRNA Microinjection oocyte_prep->injection cRNA_prep TRPM8 cRNA Synthesis cRNA_prep->injection incubation Incubation (2-5 days) injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc ws12_app WS-12 Application tevc->ws12_app analysis Dose-Response Analysis (EC₅₀) ws12_app->analysis

Caption: Experimental workflow for TEVC recording of WS-12 on TRPM8 in Xenopus oocytes.

Signaling Pathway

G WS12 WS-12 TRPM8 TRPM8 Channel (expressed in oocyte membrane) WS12->TRPM8 Binds and Activates Cations Cation Influx (Na⁺, Ca²⁺) TRPM8->Cations Opens Channel Pore Current Inward Current (Measured by TEVC) Cations->Current

Caption: Simplified signaling pathway of WS-12 activation of the TRPM8 channel.

References

Application Notes and Protocols for the Quantification of WS-12 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of the synthetic cooling agent WS-12 (N-Ethyl-p-menthane-3-carboxamide) in biological samples. The methodologies outlined are essential for pharmacokinetic studies, toxicological assessments, and monitoring exposure in users of products containing this additive, such as electronic cigarettes and cosmetics.

Introduction

WS-12 is a potent and long-lasting cooling agent that functions as a selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. Its increasing use necessitates reliable and validated analytical methods for its quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential physiological effects. This document details protocols for sample preparation and analysis using state-of-the-art analytical instrumentation.

Signaling Pathway of WS-12

WS-12 exerts its cooling sensation by activating the TRPM8 ion channel, a non-selective cation channel primarily expressed in sensory neurons.

WS-12 Signaling Pathway WS-12 TRPM8 Signaling Pathway WS12 WS-12 (Agonist) TRPM8 TRPM8 Channel (on Sensory Neuron) WS12->TRPM8 Binds to Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Sensation of Cold) Action_Potential->Brain

Figure 1: WS-12 activation of the TRPM8 signaling pathway.

Analytical Methodologies

The quantification of WS-12 in biological samples such as plasma, serum, and urine can be effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high resolving power. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) may be suitable for higher concentration samples but generally lacks the sensitivity of mass spectrometric methods.

I. Quantification of WS-12 in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of WS-12 in human plasma, suitable for pharmacokinetic studies.

A. Experimental Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup in plasma.

  • Materials:

    • Human plasma (K2EDTA as anticoagulant)

    • WS-12 analytical standard

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled WS-12, if available, or a compound with similar physicochemical properties)

    • Acetonitrile (ACN), HPLC grade, chilled to -20°C

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 14,000 x g

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix and inject into the LC-MS/MS system.

LC-MS_MS_Workflow LC-MS/MS Experimental Workflow for WS-12 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separation Chromatographic Separation Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Figure 2: Workflow for WS-12 analysis in plasma by LC-MS/MS.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • **Mobile

Troubleshooting & Optimization

Technical Support Center: Optimizing WS-12 Concentration for TRPM8 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPM8 agonist WS-12.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving WS-12 and TRPM8 activation.

Issue 1: No or Weak Response to WS-12 Application

  • Question: I am not observing any response (e.g., no change in intracellular calcium, no current activation) after applying WS-12 to my cells expressing TRPM8. What could be the reason?

  • Answer: There are several potential reasons for a lack of response to WS-12. Consider the following troubleshooting steps:

    • Cellular Health and TRPM8 Expression:

      • Confirm the viability of your cells. Use a standard cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to ensure cell health.

      • Verify the expression and proper trafficking of functional TRPM8 channels to the plasma membrane in your cell line (e.g., HEK293, DRG neurons). This can be confirmed by immunocytochemistry, Western blot, or by using a positive control agonist like menthol or icilin.

    • WS-12 Concentration and Preparation:

      • Concentration Range: Ensure you are using an appropriate concentration range for WS-12. The half-maximal effective concentration (EC50) for WS-12 can vary depending on the expression system but is generally in the low micromolar to nanomolar range.[1][2][3] It is significantly more potent than menthol.[1][3][4]

      • Stock Solution: WS-12 is sparingly soluble in water and is typically dissolved in a solvent like ethanol or dimethyl sulfoxide (DMSO) to create a stock solution.[5][6] Ensure your stock solution is fully dissolved and has been stored correctly (typically at -20°C).

      • Final Concentration and Vehicle Control: When preparing your final working concentration, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

    • Experimental Conditions:

      • Temperature: TRPM8 is a cold-activated channel. While WS-12 can activate TRPM8 at room temperature, its potency can be temperature-dependent. Ensure your experimental temperature is consistent.

      • Extracellular Calcium: While WS-12 itself does not require extracellular calcium for TRPM8 activation, the downstream signaling and measurement techniques (like calcium imaging) are dependent on calcium influx.[7] Ensure your extracellular solution contains an appropriate concentration of calcium (e.g., 1.8 mM).[7]

Issue 2: High Background Signal or Spontaneous Activity

  • Question: I am observing a high background signal or spontaneous activation in my TRPM8-expressing cells even before applying WS-12. What could be causing this?

  • Answer: High background can be caused by several factors:

    • Cell Culture Conditions:

      • Over-confluency: High cell density can lead to increased spontaneous activity. Ensure your cells are seeded at an appropriate density.

      • Media Components: Some components in the cell culture media might be weakly activating TRPM8. Consider using a simplified, serum-free buffer during the experiment.

    • Experimental Setup:

      • Temperature Fluctuations: Small decreases in temperature can activate TRPM8. Maintain a stable temperature throughout the experiment.

      • Mechanical Stimulation: Mechanical stress during solution changes can sometimes activate mechanosensitive channels. Ensure gentle and slow perfusion rates.

    • Calcium Indicator Dyes (for Calcium Imaging):

      • Dye Overloading: Excessive loading of calcium indicator dyes (e.g., Fura-2 AM, Fluo-4 AM) can be toxic to cells and lead to altered calcium homeostasis. Optimize the dye concentration and loading time.

      • Incomplete De-esterification: Incomplete hydrolysis of the AM ester form of the dye can lead to compartmentalization and a high background signal. Ensure sufficient time for de-esterification at room temperature.

Issue 3: Results are Not Reproducible

  • Question: My results with WS-12 vary significantly between experiments. How can I improve reproducibility?

  • Answer: Lack of reproducibility can stem from inconsistencies in various experimental parameters:

    • Reagent Preparation:

      • Prepare fresh working solutions of WS-12 for each experiment from a reliable stock.

      • Ensure all other solutions and buffers are prepared consistently and have the correct pH and osmolarity.

    • Cell Culture:

      • Use cells from the same passage number for a set of experiments to minimize variability due to cell line drift.

      • Standardize cell seeding density and the time between seeding and the experiment.

    • Experimental Protocol:

      • Maintain a consistent temperature, perfusion rate, and timing of all experimental steps.

      • Use a consistent method for data analysis.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for WS-12?

A good starting point for in vitro experiments is to test a range of concentrations from 10 nM to 10 µM. The reported EC50 for WS-12 activation of TRPM8 is in the range of 193 nM to 12 µM, depending on the experimental system.[1][2][3]

2. How should I prepare a stock solution of WS-12?

WS-12 is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in a non-aqueous solvent such as ethanol or DMSO.[5][6] Store the stock solution at -20°C. Before use, thaw the stock solution and dilute it to the final desired concentration in your experimental buffer. Ensure the final solvent concentration is minimal (e.g., <0.1%) to avoid off-target effects.

3. Is WS-12 selective for TRPM8?

WS-12 is considered a highly selective agonist for TRPM8. Studies have shown that it does not activate other thermo-sensitive TRP channels like TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1 at concentrations that are effective for TRPM8 activation.[1][3][4] However, at very high concentrations, the potential for off-target effects should always be considered.

4. Does WS-12 cause desensitization of TRPM8?

Unlike some other TRPM8 agonists like icilin, WS-12 does not induce significant tachyphylaxis or desensitization of TRPM8-mediated currents upon repeated application.[1][7]

5. Is the activation of TRPM8 by WS-12 dependent on extracellular calcium?

The activation of the TRPM8 channel by WS-12 does not require the presence of extracellular calcium.[7] However, the resulting ion flux through the activated channel, which is often measured as an increase in intracellular calcium, is dependent on the presence of calcium in the extracellular medium.

Data Presentation

Table 1: Potency of TRPM8 Agonists

AgonistEC50 (µM)Expression SystemReference
WS-12 12 ± 5Xenopus laevis oocytes[1][3][4]
WS-12 0.193Not specified[2]
Menthol 196 ± 22Xenopus laevis oocytes[1][4]
Icilin 7 ± 3Xenopus laevis oocytes[7]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for TRPM8 Activation

This protocol describes the measurement of intracellular calcium changes in response to WS-12 using a fluorescent calcium indicator.

Materials:

  • TRPM8-expressing cells (e.g., HEK293-TRPM8)

  • Cell culture medium

  • Pluronic F-127

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • WS-12

  • Positive control (e.g., Menthol)

  • Vehicle control (e.g., DMSO or ethanol)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate TRPM8-expressing cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Allow cells to adhere and reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the dye loading solution for 30-60 minutes at room temperature in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove excess dye. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Baseline Measurement: Acquire a baseline fluorescence reading before the addition of any compounds.

  • Compound Addition: Add WS-12 at the desired concentration. It is recommended to perform a dose-response curve. Include positive (e.g., 200 µM Menthol) and vehicle controls.

  • Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths (e.g., 510 nm) following excitation at two wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record emission at its peak (e.g., ~516 nm) following excitation (e.g., ~494 nm).

  • Data Analysis: Calculate the change in fluorescence intensity or the ratio of fluorescence intensities over time. The response to WS-12 is typically observed as a rapid increase in intracellular calcium.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording TRPM8-mediated currents in response to WS-12 application.

Materials:

  • TRPM8-expressing cells

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • Patch pipettes (2-5 MΩ resistance)

  • Patch-clamp amplifier and data acquisition system

  • Perfusion system

  • WS-12, positive control, and vehicle control solutions

Procedure:

  • Cell Preparation: Plate cells on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the internal solution.

  • Cell Approach and Sealing: Under microscopic observation, approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) by applying gentle suction.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Establish a stable baseline recording in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing WS-12 at the desired concentration. Record the current response.

  • Washout and Controls: Wash out the WS-12 with the external solution to observe the reversibility of the response. Apply positive and vehicle controls.

  • Data Analysis: Measure the amplitude and characteristics of the WS-12-evoked currents.

Mandatory Visualizations

TRPM8_Signaling_Pathway WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 Activation Ca_influx Ca²⁺ Influx TRPM8->Ca_influx PLC Phospholipase C (PLC) Ca_influx->PLC Activation Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream PIP2 PIP₂ Hydrolysis PLC->PIP2 DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC->TRPM8 Negative Feedback (Desensitization) Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Caption: TRPM8 signaling pathway upon activation by WS-12.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPM8- expressing cells Dose_Response Perform Dose-Response (e.g., 10 nM - 10 µM) Cell_Culture->Dose_Response Stock_Solution Prepare WS-12 stock solution (in DMSO) Stock_Solution->Dose_Response Controls Include Positive (Menthol) & Vehicle (DMSO) Controls Dose_Response->Controls Assay Calcium Imaging or Patch-Clamp Assay Controls->Assay Measure_Response Measure Response (ΔF/F₀ or Current Amplitude) Assay->Measure_Response EC50_Calc Calculate EC₅₀ Measure_Response->EC50_Calc Compare Compare with Controls Measure_Response->Compare

Caption: Workflow for optimizing WS-12 concentration.

References

Stability and degradation of WS-12 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WS-12. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of the synthetic cooling agent WS-12 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of WS-12 and which part of its structure is most susceptible to degradation?

A1: WS-12, with the IUPAC name (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-(1-methylethyl)-cyclohexanecarboxamide, is a carboxamide. The amide bond within its structure is the most probable site of chemical degradation.[1] This degradation typically occurs through hydrolysis, which is the cleavage of the amide bond by a water molecule.[2][3][4][5]

Q2: How stable is WS-12 in aqueous buffer solutions at neutral pH?

A2: Amides are generally quite stable in water at neutral pH.[6] Hydrolysis is a slow process under these conditions and significant degradation is not expected during typical experimental timescales at room temperature. However, prolonged storage in aqueous solutions, especially at elevated temperatures, may lead to gradual hydrolysis.

Q3: How do acidic and basic conditions affect the stability of WS-12?

A3: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond in WS-12.[2][7][8]

  • Acidic conditions (pH < 7): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a carboxylic acid and an amine salt.[2][8]

  • Basic conditions (pH > 7): The hydroxide ion (OH⁻), a strong nucleophile, can directly attack the carbonyl carbon of the amide. This results in the formation of a carboxylate salt and an amine.[3][4] Generally, the rate of hydrolysis increases as the pH moves further from neutral in either the acidic or basic direction.

Q4: What is the effect of temperature on the stability of WS-12 in buffers?

A4: As with most chemical reactions, the rate of WS-12 hydrolysis is expected to increase with temperature. Therefore, for maximum stability, it is recommended to prepare fresh solutions of WS-12 in your experimental buffer and store them at low temperatures (e.g., 2-8 °C) for short periods. For long-term storage, it is best to store WS-12 as a solid or as a stock solution in an appropriate organic solvent.

Q5: What are the expected degradation products of WS-12?

A5: The hydrolysis of the amide bond in WS-12 would yield (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexanecarboxylic acid and p-anisidine (4-methoxyaniline).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of cooling effect in the experiment over time. Degradation of WS-12 in the experimental buffer.Prepare fresh WS-12 solutions before each experiment. If the experiment is lengthy, consider conducting a preliminary stability test under your specific conditions (see Experimental Protocols section). Store stock solutions in a suitable organic solvent and dilute into the aqueous buffer immediately before use.
Appearance of unexpected peaks in HPLC/GC-MS analysis. WS-12 degradation.Analyze a freshly prepared standard of WS-12 in the same buffer to confirm its retention time. If new peaks are present in the experimental sample, they may correspond to the degradation products. Consider running a forced degradation study (see Experimental Protocols) to identify the retention times of the degradation products.
Poor reproducibility of experimental results. Inconsistent concentration of active WS-12 due to degradation.Ensure consistent timing between the preparation of the WS-12 solution and its use in the experiment. For sensitive assays, quantify the concentration of WS-12 in the buffer at the beginning and end of the experiment to assess its stability.
Precipitation of WS-12 in the buffer. Low aqueous solubility of WS-12.WS-12 has low solubility in water.[9] Prepare a concentrated stock solution in a water-miscible organic solvent like ethanol or DMSO and then dilute it into the buffer.[10] Ensure the final concentration of the organic solvent in the buffer is compatible with your experimental system.

Experimental Protocols

Protocol 1: General Stability Assessment of WS-12 in an Experimental Buffer

This protocol outlines a general procedure to assess the stability of WS-12 in a specific buffer using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials:

  • WS-12 reference standard
  • Experimental buffer of interest (e.g., phosphate, Tris, citrate)[11][12]
  • HPLC-grade water, acetonitrile, and methanol[13]
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • WS-12 Stock Solution (1 mg/mL): Accurately weigh 10 mg of WS-12 and dissolve it in 10 mL of ethanol or a suitable organic solvent in a volumetric flask.
  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution with the experimental buffer to the desired concentration. Prepare a sufficient volume for all time points.

3. Stability Study Procedure:

  • Divide the working solution into several aliquots in sealed vials.
  • Store the vials under the desired experimental conditions (e.g., room temperature, 37°C, 4°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot for analysis. The "0 hour" sample should be analyzed immediately after preparation.

4. HPLC Analysis:

  • HPLC Conditions (Example):
  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.[14]
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: To be determined by running a UV scan of WS-12 (a wavelength around 225 nm is a reasonable starting point).
  • Column Temperature: 30°C
  • Inject the samples from each time point onto the HPLC system.

5. Data Analysis:

  • Record the peak area of the WS-12 peak at each time point.
  • Calculate the percentage of WS-12 remaining at each time point relative to the 0-hour sample.
  • Plot the percentage of WS-12 remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study

A forced degradation study can help to identify potential degradation products and assess the stability-indicating nature of the analytical method.[15][16][17][18]

1. Prepare WS-12 solutions (e.g., 100 µg/mL) in:

  • 0.1 M HCl (Acidic condition)
  • 0.1 M NaOH (Basic condition)
  • 3% Hydrogen Peroxide (Oxidative condition)
  • Your experimental buffer (Control)

2. Incubation:

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

3. Neutralization and Analysis:

  • For the acidic and basic samples, neutralize them to approximately pH 7 before analysis.
  • Analyze all samples by HPLC or LC-MS to observe the degradation of WS-12 and the formation of new peaks corresponding to degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for WS-12 in Different Buffers at 37°C

Time (hours)% WS-12 Remaining (pH 5.0 Citrate Buffer)% WS-12 Remaining (pH 7.4 Phosphate Buffer)% WS-12 Remaining (pH 9.0 Tris Buffer)
0100.0100.0100.0
898.599.897.2
2495.299.191.5
4890.898.083.7

Note: This data is illustrative and not based on experimental results. Researchers should generate their own data based on their specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis WS12_solid WS-12 Solid Stock_solution Prepare Stock Solution (e.g., in Ethanol) WS12_solid->Stock_solution Working_solution Dilute in Experimental Buffer Stock_solution->Working_solution Aliquots Aliquot Samples Working_solution->Aliquots Incubate Incubate at Desired Temperature Aliquots->Incubate Time_points Sample at Time Points (t=0, t=x, ...) Incubate->Time_points HPLC HPLC Analysis Time_points->HPLC Data Quantify Peak Area HPLC->Data Results Calculate % Remaining Data->Results G WS12 WS-12 ((1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl- 2-(1-methylethyl)cyclohexanecarboxamide) Hydrolysis Hydrolysis (H2O, H+ or OH-) WS12->Hydrolysis Products Degradation Products Hydrolysis->Products Carboxylic_Acid (1R,2S,5R)-5-methyl-2-(1-methylethyl) cyclohexanecarboxylic acid Products->Carboxylic_Acid Amine p-anisidine (4-methoxyaniline) Products->Amine

References

Technical Support Center: Preventing WS-12 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of WS-12 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is WS-12 and what are its key physicochemical properties?

WS-12 is a potent and selective agonist of the transient receptor potential melastatin 8 (TRPM8) channel, often used as a cooling agent in research and various products. It is an organic compound with a molecular weight of 289.41 g/mol . WS-12 is a white to off-white powder and is characterized by its low water solubility, which can present challenges in aqueous environments like cell culture media.

Q2: What is the solubility of WS-12 in common laboratory solvents?

WS-12 exhibits good solubility in organic solvents. It is crucial to prepare a concentrated stock solution in a suitable organic solvent before diluting it into aqueous cell culture media.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Ethanol21.7175
DMSO>20>69

Q3: Why does WS-12 precipitate in my cell culture medium?

Precipitation of hydrophobic compounds like WS-12 in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: WS-12 is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: Rapidly diluting a concentrated stock solution of WS-12 (dissolved in an organic solvent like DMSO or ethanol) into the aqueous medium can cause the compound to crash out of solution. This is often referred to as "solvent shock."

  • High Final Concentration: The desired final concentration of WS-12 in the cell culture medium may exceed its solubility limit in that specific medium.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (from serum). These components can interact with WS-12 and reduce its solubility.

  • Temperature and pH: Changes in temperature and pH can affect the solubility of compounds. Media are typically buffered, but improper storage or handling can lead to pH shifts.

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, including WS-12, potentially pushing it beyond its solubility limit.

Troubleshooting Guide

Q1: I see immediate precipitation when I add my WS-12 stock solution to the cell culture medium. What should I do?

This is a classic sign of "solvent shock" and exceeding the solubility limit. Here are steps to resolve this:

  • Reduce the Final Concentration: Your target concentration may be too high. Try a lower final concentration of WS-12.

  • Use a Serial Dilution Approach: Instead of adding the concentrated stock directly to the final volume of media, perform one or more intermediate dilution steps. For example, dilute the stock 1:10 in media, mix well, and then add this intermediate dilution to the rest of the media.

  • Increase the Serum Concentration (if applicable): Proteins in fetal bovine serum (FBS) can help to solubilize hydrophobic compounds. If your experimental design allows, increasing the FBS percentage might help.

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the WS-12 stock solution.

  • Optimize the Stock Solution Concentration: A very high stock concentration may require a large dilution factor, which can contribute to precipitation. Try preparing a lower concentration stock solution.

Q2: My WS-12 solution looks fine initially, but I see crystals or a film in the culture plate after incubation. What is happening?

This delayed precipitation can be caused by several factors:

  • Metastable Solution: The initial solution may have been supersaturated and thermodynamically unstable. Over time, the compound slowly comes out of solution.

  • Temperature Fluctuations: Repeatedly taking the culture plates in and out of the incubator can cause temperature changes that affect solubility.

  • Evaporation: As mentioned in the FAQs, evaporation can concentrate the WS-12. Ensure proper humidification in your incubator and use appropriate culture vessels to minimize evaporation.

  • Interaction with Cellular Debris: Dead cells and other debris can act as nucleation sites for precipitation.

Solutions:

  • Confirm the Maximum Stable Concentration: Perform a solubility test (see the experimental protocol below) to determine the highest concentration of WS-12 that remains in solution in your specific medium and under your experimental conditions over time.

  • Minimize Handling: Reduce the frequency of moving your culture plates.

  • Regular Media Changes: If the experiment allows, regular media changes can help to remove any small precipitates and maintain the desired WS-12 concentration.

Experimental Protocols

Protocol 1: Preparation of WS-12 Stock and Working Solutions

This protocol provides a general guideline for preparing WS-12 solutions for cell culture applications.

Materials:

  • WS-12 powder

  • Sterile, high-purity DMSO or ethanol

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (e.g., 50 mM in DMSO):

    • Aseptically weigh out a precise amount of WS-12 powder.

    • Add the appropriate volume of sterile DMSO to achieve a 50 mM concentration (e.g., for 1 mg of WS-12 with a MW of 289.41, add 69.1 µL of DMSO).

    • Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution (e.g., 50 µM in cell culture medium):

    • Pre-warm the cell culture medium to 37°C.

    • Stepwise Dilution:

      • Prepare an intermediate dilution by adding a small volume of the 50 mM stock solution to a larger volume of pre-warmed medium. For example, add 2 µL of the 50 mM stock to 998 µL of medium to get a 100 µM intermediate solution. Vortex gently immediately after adding the stock.

      • Further dilute this intermediate solution to your final desired concentration. For a 50 µM final concentration, you would mix equal volumes of the 100 µM intermediate solution and fresh medium.

    • Direct Dilution (for lower concentrations):

      • For lower final concentrations, a direct dilution may be possible. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. For a 1:1000 dilution to get 50 µM, add 1 µL of the 50 mM stock to 1 mL of medium.

    • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, try a more gradual dilution or a lower final concentration.

    • Use the freshly prepared working solution immediately.

Protocol 2: Determining the Maximum Soluble Concentration of WS-12 in Cell Culture Medium

This experiment will help you determine the solubility limit of WS-12 in your specific experimental conditions.

Materials:

  • WS-12 stock solution (e.g., 50 mM in DMSO)

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Sterile multi-well plate (e.g., 24-well plate)

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a series of dilutions of WS-12 in your pre-warmed cell culture medium. For example, prepare concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 75 µM, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest WS-12 concentration).

  • Add 500 µL of each dilution to separate wells of a 24-well plate.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of precipitation under a microscope at different time points (e.g., 1 hour, 4 hours, 24 hours, and 48 hours). Look for crystals, amorphous precipitate, or a thin film.

  • The highest concentration that remains clear and free of precipitate throughout the experiment is your maximum soluble concentration under these conditions.

Visual Guides

Troubleshooting_WS12_Precipitation start Start: WS-12 Precipitation Observed q1 Is precipitation immediate upon adding stock to media? start->q1 sol_shock Likely 'Solvent Shock' or Exceeded Solubility q1->sol_shock Yes delayed_precip Delayed Precipitation (during incubation) q1->delayed_precip No a1 Reduce final concentration sol_shock->a1 a2 Use stepwise/serial dilution a1->a2 a3 Pre-warm media to 37°C a2->a3 a4 Increase serum percentage (if possible) a3->a4 q2 Possible Causes delayed_precip->q2 b1 Supersaturated solution q2->b1 b2 Media evaporation q2->b2 b3 Temperature fluctuations q2->b3 sol_delayed Solutions q2->sol_delayed c1 Determine max. soluble concentration (see protocol) sol_delayed->c1 c2 Ensure proper incubator humidification sol_delayed->c2 c3 Minimize handling of culture plates sol_delayed->c3

Caption: Troubleshooting flowchart for WS-12 precipitation.

Precipitation_Factors cluster_ws12 WS-12 Properties cluster_media Cell Culture Medium (Aqueous) ws12 WS-12 (Hydrophobic) stock Concentrated Stock (in Organic Solvent) ws12->stock dissolved in precipitation Precipitation stock->precipitation Rapid Dilution (Solvent Shock) media Media Components media->precipitation salts Salts salts->precipitation Interactions proteins Proteins (Serum) proteins->precipitation Interactions ph pH & Temperature ph->precipitation Affects Solubility

Caption: Factors contributing to WS-12 precipitation.

WS-12 light sensitivity and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and storage of WS-12, a potent TRPM8 agonist. The following sections offer troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of WS-12.

Question: I am observing a decrease in the cooling effect of my WS-12 solution over time. What could be the cause?

Answer: A reduction in the cooling potency of WS-12 solutions is likely due to chemical degradation. Several factors could contribute to this:

  • Light Exposure: WS-12 is known to be light-sensitive.[1][2] Exposure to ambient laboratory light or direct sunlight can lead to photodegradation, altering the molecular structure and reducing its efficacy as a TRPM8 agonist.

  • Improper Storage Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Storing WS-12 solutions at room temperature for extended periods is not recommended.

  • Hydrolysis: The amide bond in the WS-12 molecule can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The pH of your formulation or solvent system could be a contributing factor.

  • Oxidation: The methoxyphenyl group in WS-12 could be prone to oxidation, which would alter the molecule and likely impact its activity.

To troubleshoot this issue, a systematic approach is recommended. The following workflow can help identify the cause of the degradation.

Troubleshooting Workflow for WS-12 Degradation start Start: Decreased WS-12 Activity Observed check_light Review Light Exposure Conditions - Was the solution protected from light? - Was it handled under amber light? start->check_light check_storage Verify Storage Conditions - Was the solution stored at the recommended temperature? - Were there any temperature fluctuations? check_light->check_storage No light_issue Potential Photodegradation - Implement stringent light protection measures. check_light->light_issue Yes check_ph Assess pH of the Solution - Is the pH of the solvent or formulation neutral? - Could acidic or basic components be causing hydrolysis? check_storage->check_ph No storage_issue Potential Thermal Degradation - Ensure consistent storage at recommended temperature. check_storage->storage_issue Yes check_oxidation Consider Oxidative Stress - Does the formulation contain oxidizing agents? - Was the solution exposed to air for prolonged periods? check_ph->check_oxidation No ph_issue Potential Hydrolysis - Adjust pH to neutral if possible. - Use aprotic solvents if compatible. check_ph->ph_issue Yes oxidation_issue Potential Oxidation - Use de-gassed solvents. - Consider adding antioxidants if compatible. check_oxidation->oxidation_issue Yes analyze_sample Perform Analytical Chemistry - Run HPLC-UV to check for purity and presence of degradation products. check_oxidation->analyze_sample No light_issue->analyze_sample storage_issue->analyze_sample ph_issue->analyze_sample oxidation_issue->analyze_sample end End: Identify Cause and Implement Corrective Actions analyze_sample->end

Troubleshooting workflow for decreased WS-12 activity.

Question: My solid WS-12 powder has changed in color. Is it still usable?

Answer: A change in the color of solid WS-12, which is typically a white to off-white crystalline solid, indicates potential degradation. This could be due to prolonged exposure to light or high temperatures. It is highly recommended to assess the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use. A significant decrease in the main peak area and the appearance of new peaks would confirm degradation. For critical applications, it is advisable to use a fresh, un-discolored batch of WS-12.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for WS-12?

To ensure the long-term stability of WS-12, it is recommended to store the solid compound and its solutions under the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation.
Light Protect from light (e.g., store in an amber vial or wrapped in aluminum foil).[1][2]WS-12 is light-sensitive and can undergo photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.Reduces the risk of oxidative degradation.
Container Use well-sealed containers to prevent moisture absorption and contamination.Ensures the integrity of the compound.

How should I prepare and handle WS-12 solutions?

  • Dissolving WS-12: WS-12 is soluble in solvents such as ethanol, propylene glycol (PG), and Dimethyl Sulfoxide (DMSO).[3] For aqueous solutions, it is best to first dissolve WS-12 in a small amount of a water-miscible organic solvent before adding it to the aqueous phase.

  • Light Protection: When preparing and handling solutions, work under subdued light or use amber-colored glassware to minimize light exposure.

  • Storage of Solutions: Stock solutions should be stored at -20°C and protected from light. For daily use, a small aliquot can be brought to room temperature to avoid repeated freeze-thaw cycles of the main stock.

What are the potential degradation pathways for WS-12?

While specific degradation pathways for WS-12 are not extensively documented in publicly available literature, based on its chemical structure, the following are potential degradation routes:

  • Photodegradation: The aromatic ring and carbonyl group can absorb UV light, potentially leading to rearrangements or cleavage of the molecule.

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding p-menthane-3-carboxylic acid and 4-methoxyaniline.

  • Oxidation: The methoxy group on the phenyl ring is a potential site for oxidative degradation.

The following diagram illustrates these potential degradation pathways.

Potential Degradation Pathways of WS-12 cluster_degradation Degradation Pathways WS12 WS-12 (N-(4-methoxyphenyl)-p-menthane-3-carboxamide) photodegradation Photodegradation (Light Exposure) WS12->photodegradation UV/Visible Light hydrolysis Hydrolysis (Acid/Base) WS12->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation (Oxidizing Agents) WS12->oxidation [O] photo_products Photodegradation Products (e.g., rearranged isomers, cleavage products) photodegradation->photo_products hydrolysis_products Hydrolysis Products (p-menthane-3-carboxylic acid + 4-methoxyaniline) hydrolysis->hydrolysis_products oxidation_products Oxidation Products (e.g., demethylated or ring-oxidized derivatives) oxidation->oxidation_products

Potential degradation pathways for WS-12.

Experimental Protocols

Protocol for a Forced Degradation Study of WS-12

This protocol outlines a general procedure for conducting a forced degradation study on WS-12 to identify potential degradation products and establish a stability-indicating analytical method. This is a crucial step in drug development and for ensuring the reliability of experimental results.

Objective: To investigate the stability of WS-12 under various stress conditions as recommended by ICH guidelines.

Materials:

  • WS-12 reference standard

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Buffers (e.g., phosphate or acetate buffers)

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of WS-12 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid WS-12 powder to dry heat (e.g., 80°C) for a specified time. Also, heat the stock solution at 60°C.

    • Photodegradation: Expose the solid WS-12 powder and a solution of WS-12 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

    • A good starting point for an HPLC method would be a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or another modifier).

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent WS-12 peak.

  • Data Evaluation:

    • Calculate the percentage degradation of WS-12 under each stress condition.

    • Ensure that the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.

The following diagram outlines the experimental workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Start: Prepare WS-12 Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60-80°C) start->thermal photo Photodegradation (ICH Q1B Light Exposure) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-UV oxidation->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Data - Calculate % Degradation - Assess Peak Purity and Resolution analyze->evaluate end End: Identify Degradation Products and Validate Method evaluate->end

Experimental workflow for a forced degradation study of WS-12.

References

Overcoming challenges in the synthesis of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Welcome to the technical support center for the synthesis of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this molecule?

The main difficulty arises from the steric hindrance around the carboxylic acid starting material, (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid. The bulky propan-2-yl (isopropyl) group is positioned alpha to the carboxyl group on a cyclohexane ring, which can significantly slow down the nucleophilic attack by the amine, 4-methoxyaniline.[1][2] This often leads to low yields when using standard amide coupling protocols.[3]

Q2: What are the recommended starting materials for this synthesis?

The synthesis involves the coupling of two primary starting materials:

  • Carboxylic Acid: (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

  • Amine: 4-methoxyaniline (also known as p-anisidine)

Q3: Which amide coupling reagents are most effective for this sterically hindered reaction?

For sterically hindered substrates, more powerful activating reagents are generally required.[4] While standard carbodiimides like EDC may work, uronium or phosphonium salt-based reagents are often more successful.[4][5] Reagents such as HATU, COMU, and PyBOP are highly recommended as they are designed for difficult couplings.[4][5] An alternative strategy involves converting the carboxylic acid to an acyl fluoride, which is highly reactive towards amines.[3]

Q4: How can I minimize side reactions and racemization?

Side reactions can be minimized by carefully selecting the coupling reagents and additives.

  • Racemization: Although the primary stereochemical challenge is at the cyclohexane core, adding an agent like 1-hydroxybenzotriazole (HOBt) can suppress potential racemization if there are any susceptible chiral centers.[5]

  • Byproduct Formation: Carbodiimide reagents like DCC produce urea byproducts that can be difficult to remove.[5] Using EDC results in a water-soluble urea, simplifying purification.[5] Uronium salts like HATU and COMU generally lead to cleaner reactions with water-soluble byproducts.[4]

Q5: What are the best methods for purifying the final product?

A multi-step purification strategy is often necessary.

  • Aqueous Workup: After the reaction, an aqueous workup involving washes with a mild acid (e.g., 1M HCl) and a mild base (e.g., 1M NaHCO₃) can remove unreacted starting materials and water-soluble byproducts.[6]

  • Column Chromatography: Silica gel chromatography is typically required to separate the product from any remaining impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an excellent final step to achieve high purity.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Q: My reaction is yielding very little or no desired amide product. What are the likely causes and solutions?

A: This is the most common issue for this synthesis, primarily due to steric hindrance. Below are potential causes and corresponding solutions.

Possible Cause 1: Ineffective Coupling Reagent Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

Solution: Switch to a more potent coupling reagent. If you are using a carbodiimide like EDC/HOBt, consider upgrading to a uronium or phosphonium salt.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amide Synthesis

Coupling Reagent Class Relative Reactivity Key Advantages Common Byproducts
EDC/HOBt Carbodiimide Moderate Cost-effective; water-soluble urea byproduct.[5] Water-soluble urea
HATU Uronium Salt Very High Excellent for hindered couplings; fast reaction times.[4] Water-soluble
COMU® Uronium Salt Very High High stability and reactivity; considered a modern standard.[4][8] Water-soluble

| PyBOP | Phosphonium Salt | High | Effective alternative for difficult couplings.[5] | Water-soluble |

Possible Cause 2: Extreme Steric Hindrance In some cases, even powerful coupling reagents may struggle. A different activation strategy may be necessary.

Solution: Employ a protocol designed specifically for highly hindered substrates, such as the in situ formation of an acyl fluoride. Acyl fluorides are small and highly reactive, making them ideal for coupling with sterically demanding partners.[3] This method may require heating to proceed effectively.

Possible Cause 3: Suboptimal Reaction Conditions The solvent, base, temperature, and reaction time can all significantly impact the yield.

Solution:

  • Solvent: Use an appropriate anhydrous polar aprotic solvent like DMF or NMP.

  • Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) is required, typically in excess (2-4 equivalents).

  • Temperature: While many couplings run at room temperature, hindered syntheses can benefit from gentle heating (e.g., 40-60 °C) to increase the reaction rate.[3]

  • Time: Allow the reaction to run for an extended period (12-24 hours) and monitor progress by TLC or LC-MS.

Problem: Difficulty in Product Purification

Q: I have product, but it is contaminated with byproducts from the coupling reaction. How can I improve purification?

A: Purification challenges often stem from the byproducts of the coupling reagents themselves.

Possible Cause 1: Insoluble Byproducts If you used Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents and can complicate purification.[5]

Solution:

  • Filter the crude reaction mixture to remove the precipitated DCU before workup.

  • In future experiments, use a coupling reagent that produces soluble byproducts, such as EDC (water-soluble urea) or HATU/COMU (water-soluble byproducts).[4][5]

Possible Cause 2: Persistent Impurities Unreacted starting materials or byproducts may co-elute with your product during column chromatography.

Solution:

  • Optimize Workup: Implement a thorough aqueous workup. A wash with 1M HCl will remove the basic amine and DIPEA, while a wash with 1M NaHCO₃ will remove the acidic carboxylic acid and HOBt.[6]

  • Solid-Phase Scavenging: Consider using scavenger resins. An isocyanate resin can remove excess amine, while an amine-functionalized resin can remove excess carboxylic acid.[6][9]

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: High-Reactivity Amide Coupling Using COMU

This protocol uses a highly reactive uronium salt to facilitate the coupling.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add 4-methoxyaniline (1.1 eq), COMU (1.2 eq), and Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC or LC-MS. If the reaction is slow after 4-6 hours, consider warming the mixture to 40-50 °C.

  • Quenching & Workup: Once the reaction is complete (typically 12-24 hours), dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Acyl Fluoride Method for Highly Hindered Substrates

This protocol is an excellent alternative when other methods fail.[3]

  • Acid Fluoride Formation: In a flask under an inert atmosphere, dissolve the (1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a fluorinating agent such as TFFH (1.1 eq) and a base like DIPEA (2.0 eq). Stir at room temperature for 1-2 hours to form the acyl fluoride.

  • Amine Addition: In a separate flask, dissolve 4-methoxyaniline (1.2 eq) in anhydrous CH₂Cl₂ with DIPEA (1.5 eq).

  • Coupling Reaction: Add the amine solution to the freshly prepared acyl fluoride solution.

  • Heating: Stir the reaction mixture and heat to reflux (or to 80 °C in a sealed vessel for a higher boiling solvent like DMF if needed) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Perform an aqueous workup and silica gel chromatography as described in Protocol 1 to isolate the pure amide.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification SM Starting Materials (Acid, Amine) Solvent Dissolve in Anhydrous Solvent SM->Solvent Reagents Add Coupling Reagent & Base Solvent->Reagents Stir Stir at RT or Heat (12-24h) Reagents->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Workup Aqueous Workup (Acid/Base Wash) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Chroma Column Chromatography Dry->Chroma Product Pure Product Chroma->Product

Caption: General workflow for the synthesis of the target amide.

G Start Low or No Yield Observed CheckReagent Is the coupling reagent potent enough? (e.g., HATU, COMU) Start->CheckReagent UpgradeReagent Upgrade to a stronger coupling reagent (e.g., EDC -> HATU) CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized? (Temp, Time, Solvent) CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions Optimize Increase temperature (40-60°C) and reaction time (>12h) CheckConditions->Optimize No ConsiderHindrance Is extreme steric hindrance the issue? CheckConditions->ConsiderHindrance Yes Optimize->ConsiderHindrance AcylFluoride Switch to Acyl Fluoride Methodology ConsiderHindrance->AcylFluoride Yes Success Improved Yield ConsiderHindrance->Success No, re-evaluate starting materials AcylFluoride->Success

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: WS-12 and TRPM8 Channel Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of WS-12 on TRPM8 channels, with a specific focus on tachyphylaxis and desensitization.

Frequently Asked Questions (FAQs)

Q1: What is WS-12 and how does it interact with the TRPM8 channel?

WS-12 is a potent and selective synthetic agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[1][2] TRPM8 is a non-selective cation channel primarily known as the principal sensor for cold temperatures in mammals.[1][3] WS-12 activates TRPM8, inducing a cooling sensation. Its high potency, with reported EC50 values in the nanomolar to low micromolar range, makes it a valuable tool for studying TRPM8 function.[2][4][5]

Q2: Does WS-12 induce tachyphylaxis or desensitization of TRPM8 channels?

The current evidence on WS-12-induced tachyphylaxis is conflicting and appears to be dependent on the experimental conditions.

  • Evidence against tachyphylaxis: One key study using two-electrode voltage clamp recordings in Xenopus laevis oocytes expressing TRPM8 reported that repeated application of 1 mM WS-12 did not induce tachyphylaxis (a rapid decrease in response to successive doses of a drug). In fact, a slight increase in the current response was observed.[1][6] This is in contrast to the significant tachyphylaxis observed with another TRPM8 agonist, icilin, under the same conditions.[1]

  • General TRPM8 desensitization: However, it is well-established that TRPM8 channels, in general, can undergo desensitization, which is a decrease in response during a prolonged stimulus. This process is often calcium-dependent and mediated by the activation of Phospholipase C (PLC), leading to the depletion of phosphatidylinositol 4,5-bisphosphate (PIP2), a molecule essential for TRPM8 activity.[7][8] To mitigate this, some experimental protocols utilize a Ca2+-free extracellular solution when studying the effects of TRPM8 agonists to avoid inducing desensitization.[1]

Q3: What are the known signaling pathways involved in TRPM8 desensitization?

There are two primary proposed pathways for TRPM8 desensitization:

  • The PLC/PIP2 Pathway: This is the more extensively studied mechanism. Activation of TRPM8 by an agonist leads to an influx of Ca2+ ions. The rise in intracellular Ca2+ activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane. Since PIP2 is required for TRPM8 channel activity, its depletion leads to the desensitization of the channel.[7][8]

  • Direct Gαq Inhibition: More recent studies suggest a more direct mechanism of inhibition. The Gαq subunit of G-proteins can directly bind to the TRPM8 channel, leading to its inhibition, independent of the PLC/PIP2 pathway.[9] This pathway may be relevant in contexts where G-protein coupled receptors (GPCRs) that couple to Gαq are activated.

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments
Problem Possible Cause Suggested Solution
No or very small WS-12 evoked currents. 1. Low TRPM8 expression in the cells. 2. Incorrect holding potential. 3. Degraded WS-12 stock solution. 4. Poor seal resistance (gigaseal).1. Verify TRPM8 expression using a positive control (e.g., menthol or cold stimulus). Use a stable cell line with confirmed high expression. 2. Use a holding potential of -60 mV. TRPM8 currents are voltage-dependent. 3. Prepare fresh WS-12 stock solutions in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles. 4. Ensure a high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane before breaking in for whole-cell configuration.
Rapid rundown of currents (tachyphylaxis). 1. Calcium-dependent desensitization. 2. Agonist-specific effects (more likely with icilin than WS-12).1. Perform experiments in a Ca2+-free extracellular solution to minimize Ca2+-dependent desensitization.[1] 2. If comparing agonists, be aware that icilin is known to cause significant tachyphylaxis, while WS-12 has been reported not to.[1]
High baseline noise. 1. Electrical interference. 2. Poor quality gigaseal. 3. Contaminated solutions.1. Ensure proper grounding of the electrophysiology rig and use a Faraday cage. 2. Abandon the cell and attempt to patch a new one to achieve a better seal. 3. Use freshly prepared and filtered solutions.
Calcium Imaging Experiments
Problem Possible Cause Suggested Solution
No or weak fluorescent signal after dye loading. 1. Inefficient dye loading. 2. Cell death due to dye toxicity. 3. Incorrect filter sets on the microscope.1. Optimize dye concentration (e.g., for Fura-2 AM, 1-5 µg/ml) and incubation time (typically 30-45 minutes).[2] 2. Reduce dye concentration or incubation time. Ensure cells are healthy before loading. 3. Verify that the excitation and emission filters are appropriate for the chosen calcium indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).[2]
High background fluorescence. 1. Incomplete de-esterification of the AM ester dye. 2. Extracellular dye.1. Allow sufficient time for de-esterification after loading (e.g., 30 minutes).[10] 2. Wash cells thoroughly with dye-free buffer after the loading period.[2]
Rapid photobleaching. 1. Excessive excitation light intensity. 2. Prolonged exposure time.1. Reduce the intensity of the excitation light using neutral density filters. 2. Decrease the exposure time and/or the frequency of image acquisition.
Cells are unresponsive to WS-12. 1. Low TRPM8 expression. 2. Inactive WS-12. 3. Cells are unhealthy.1. Use a positive control like menthol or ionomycin to confirm cell responsiveness and TRPM8 expression. 2. Prepare fresh WS-12 solutions. 3. Ensure cells are in a healthy state before starting the experiment.

Quantitative Data Summary

Table 1: Potency of TRPM8 Agonists

AgonistEC50 ValueCell SystemReference
WS-12 193 nMNot Specified[2][5]
WS-12 12 ± 5 µMXenopus laevis oocytes[1][6]
Menthol 196 ± 22 µMXenopus laevis oocytes[1][6]
Icilin ~75% current reduction (tachyphylaxis)Xenopus laevis oocytes[1]

Note: EC50 values can vary depending on the expression system and experimental conditions.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording WS-12-activated currents from HEK293 cells stably expressing human TRPM8.

Solutions:

  • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Ca2+-free extracellular solution (in mM): 140 NaCl, 5 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with CsOH.

  • WS-12 stock solution: 100 mM in DMSO.

Procedure:

  • Cell Preparation: Plate HEK293-hTRPM8 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaseal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Application of WS-12: Perfuse the cell with the desired concentration of WS-12 diluted in the extracellular solution. To study tachyphylaxis, apply WS-12 repeatedly with washout periods in between. To avoid desensitization, use the Ca2+-free extracellular solution.

  • Data Acquisition: Record the current responses using an appropriate amplifier and data acquisition software.

Ratiometric Calcium Imaging with Fura-2 AM

This protocol is for measuring intracellular calcium changes in response to WS-12 in cultured cells expressing TRPM8.

Solutions:

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fura-2 AM stock solution: 1 mM in anhydrous DMSO.

  • WS-12 stock solution: 100 mM in DMSO.

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM in the loading buffer. The addition of a small amount of Pluronic F-127 (0.02%) can aid in dye loading.

    • Remove the culture medium from the cells and wash once with loading buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with loading buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in loading buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio before adding any compounds.

    • Application of WS-12: Add the desired concentration of WS-12 to the imaging chamber and record the change in the 340/380 nm fluorescence ratio.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

TRPM8 Desensitization Signaling Pathway

TRPM8_Desensitization TRPM8 TRPM8 Channel Ca_int Ca²⁺ TRPM8->Ca_int Influx PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPM8 Required for activity IP3_DAG IP3 + DAG Gq Gαq Gq->TRPM8 Direct Inhibition WS12 WS-12 WS12->TRPM8 Activates Ca_ext Ca²⁺ Ca_int->PLC Activates

Caption: Proposed signaling pathways for TRPM8 desensitization.

Experimental Workflow for Investigating WS-12 Effects

Experimental_Workflow start Start: Hypothesis Does WS-12 cause TRPM8 tachyphylaxis? cell_prep Cell Preparation (e.g., HEK293-hTRPM8) start->cell_prep method_choice Choose Method cell_prep->method_choice patch_clamp Whole-Cell Patch-Clamp method_choice->patch_clamp Electrophysiology ca_imaging Calcium Imaging method_choice->ca_imaging Functional Assay protocol_pc Follow Patch-Clamp Protocol patch_clamp->protocol_pc protocol_ca Follow Calcium Imaging Protocol ca_imaging->protocol_ca data_acq_pc Record Current vs. Time protocol_pc->data_acq_pc data_acq_ca Record Fluorescence Ratio vs. Time protocol_ca->data_acq_ca analysis Data Analysis data_acq_pc->analysis data_acq_ca->analysis quantify_pc Measure Peak Current Amplitudes for repeated applications analysis->quantify_pc quantify_ca Measure Peak Fluorescence Ratio for repeated applications analysis->quantify_ca comparison Compare Responses quantify_pc->comparison quantify_ca->comparison conclusion Conclusion comparison->conclusion end End conclusion->end

Caption: A logical workflow for experiments on WS-12 and TRPM8.

References

Technical Support Center: WS-12 & TRPM8 Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the potency and efficacy of the cooling agent WS-12.

Frequently Asked Questions (FAQs)

Q1: Does the pH of my experimental buffer affect the potency of WS-12 in activating the TRPM8 receptor?

A1: Based on current research, the potency and efficacy of WS-12 in directly activating the TRPM8 ion channel are not significantly influenced by acidosis (lower pH).[1] One key study using Xenopus laevis oocytes to express the TRPM8 receptor found that variations in extracellular pH did not alter the ability of WS-12 to elicit a response.

Q2: Can pH affect the stability of my WS-12 stock solution or its stability in my final formulation?

A2: While the direct interaction of WS-12 with the TRPM8 receptor is pH-independent, the chemical stability of WS-12 in a formulation can be affected by pH. WS-12 is a carboxamide, and this class of compounds can undergo hydrolysis under strongly acidic or basic conditions, which would lead to a loss of potency. For most experimental and formulation purposes within a near-neutral pH range (typically pH 5-8), WS-12 is considered to have good stability.[2] However, for long-term storage or use in formulations at extreme pH values, stability studies are recommended.

Q3: What is the solubility of WS-12, and does pH affect it?

A3: WS-12 has very low solubility in water (approximately 0.5185 mg/L at 25°C).[2] It is, however, readily soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] Since WS-12 is a neutral molecule, its solubility in aqueous solutions is not expected to be significantly dependent on pH. For experimental purposes, it is recommended to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental buffer.

Q4: Can the perceived cooling sensation of a product containing WS-12 be affected by the product's overall pH?

A4: While the direct activation of the TRPM8 receptor by WS-12 is not pH-dependent, the overall sensory experience of a final product can be influenced by its pH. The pH of a formulation can affect the taste profile (sourness or bitterness), which can, in turn, modulate the perception of coolness. For instance, in oral care products, the formulation's pH is a critical factor for both stability and consumer acceptance.[3][4] Therefore, sensory panel testing is recommended to optimize the cooling perception in the final product matrix.

Troubleshooting Guides

In-Vitro TRPM8 Activation Assays (e.g., Calcium Imaging)
Issue Potential Cause Troubleshooting Steps
No or low signal upon WS-12 application WS-12 Precipitation: Due to its low aqueous solubility, WS-12 may precipitate out of solution, especially at higher concentrations.- Ensure your final concentration of the organic solvent from your stock solution is low (typically <0.5%) to avoid solvent effects and enhance solubility.- Prepare fresh dilutions of WS-12 for each experiment.- Visually inspect your final solution for any signs of precipitation.
Cell Health/Transfection Efficiency: Poor cell health or low expression of the TRPM8 receptor will result in a weak signal.- Confirm cell viability using a trypan blue exclusion assay.- Optimize your transfection protocol to ensure high expression of TRPM8.- Include a positive control, such as a high concentration of menthol, to confirm that the cells are responsive.
High background fluorescence Dye Loading Issues: Inconsistent dye loading or cellular extrusion of the fluorescent indicator can lead to high background.- Optimize the concentration of your calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) and the loading time.- Wash the cells thoroughly with buffer after dye loading to remove any extracellular dye.- Perform experiments promptly after dye loading to minimize dye leakage.
Signal variability between wells/experiments Inconsistent Cell Seeding: Uneven cell density can lead to variability in the magnitude of the response.- Ensure a homogenous cell suspension before seeding.- Allow cells to adhere and grow to a consistent confluency before the experiment.
Temperature Fluctuations: TRPM8 is a cold-sensing receptor, and its activity can be influenced by temperature.- Maintain a consistent and controlled temperature throughout your experiment.
Whole-Cell Patch-Clamp Electrophysiology
Issue Potential Cause Troubleshooting Steps
Difficulty achieving a stable giga-seal Poor Pipette Quality: A rough or dirty pipette tip can prevent the formation of a high-resistance seal.- Use high-quality borosilicate glass capillaries and pull fresh pipettes for each cell.- Fire-polish the pipette tips to ensure a smooth surface.- Ensure your pipette solution is filtered and free of particulates.
Rapid current rundown Channel Desensitization/Inactivation: Some TRP channels can exhibit rundown over time with repeated stimulation.- Allow for sufficient recovery time between agonist applications.- Use a minimal concentration of agonist that elicits a reliable response.
Cellular "washout": Dialysis of essential intracellular components by the pipette solution can lead to a gradual loss of channel activity.- Include ATP and GTP in your intracellular solution to support cellular metabolism.- Consider using the perforated patch technique to preserve the intracellular environment.
No response to WS-12 Low TRPM8 Expression: The cell being patched may not be expressing a sufficient number of functional TRPM8 channels.- Use a cell line with confirmed high expression of TRPM8.- If using primary neurons, be aware that not all neurons will express TRPM8.
Incorrect Voltage Protocol: The holding potential and voltage steps used may not be optimal for observing TRPM8 currents.- Use a holding potential of around -60 mV and apply voltage ramps or steps to both negative and positive potentials to observe the characteristic outward rectification of TRPM8 currents.

Data Presentation

WS-12 Potency on TRPM8 Receptor
AgonistEC50 (HEK293 cells)EC50 (Xenopus oocytes)Reference
WS-12 193 nM12 µM[1]
Menthol ~20-50 µM196 µM[1]

Note: EC50 values can vary depending on the expression system and experimental conditions.

WS-12 Solubility
SolventSolubilityReference
Water ~0.5185 mg/L (at 25°C)[2]
Ethanol 21.71 mg/mL
Dimethylformamide (DMF) 10 mg/mL[1]
Dimethyl sulfoxide (DMSO) >20 mg/mL

Experimental Protocols

In-Vitro TRPM8 Activation using Calcium Imaging

This protocol outlines a general procedure for assessing the potency of WS-12 in activating the TRPM8 receptor in a cell-based calcium imaging assay.

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293) in appropriate media.

    • Transfect the cells with a plasmid encoding the human TRPM8 receptor. A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify transfected cells.

    • Plate the transfected cells onto black-walled, clear-bottomed 96-well plates and allow them to adhere and grow for 24-48 hours.

  • Fluorescent Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The final concentration of the dye will need to be optimized for your cell line.

    • Remove the culture medium from the cells and wash once with a physiological salt solution (e.g., HBSS).

    • Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells 2-3 times with the physiological salt solution to remove any extracellular dye.

  • Compound Preparation and Application:

    • Prepare a concentrated stock solution of WS-12 (e.g., 10 mM) in a suitable organic solvent (e.g., DMSO).

    • Prepare serial dilutions of WS-12 in the physiological salt solution to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is low (e.g., <0.5%).

    • Use a fluorescence plate reader equipped with an automated injection system to add the WS-12 solutions to the wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity before and after the addition of WS-12. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the emission intensity at ~520 nm after excitation at ~490 nm.

    • The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration.

    • Plot the dose-response curve by graphing the change in fluorescence against the logarithm of the WS-12 concentration.

    • Calculate the EC50 value, which is the concentration of WS-12 that elicits 50% of the maximal response.

Visualizations

G cluster_ws12 WS-12 Interaction with TRPM8 cluster_channel Channel Activation cluster_cellular_response Cellular Response WS-12 WS-12 TRPM8_receptor TRPM8 Receptor (Cell Membrane) WS-12->TRPM8_receptor Binds to Channel_opening Ion Channel Opens TRPM8_receptor->Channel_opening Conformational Change Calcium_influx Ca²⁺ Ions Channel_opening->Calcium_influx Allows Influx of Neuronal_depolarization Neuronal Depolarization Calcium_influx->Neuronal_depolarization Leads to Cooling_sensation Cooling_sensation Neuronal_depolarization->Cooling_sensation Signal to Brain

Caption: Signaling pathway of WS-12 induced cooling sensation.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_cells Prepare TRPM8-expressing cells in 96-well plate Load_dye Load cells with calcium indicator dye Prepare_cells->Load_dye Acquire_baseline Acquire baseline fluorescence reading Load_dye->Acquire_baseline Prepare_compounds Prepare serial dilutions of WS-12 Add_compound Add WS-12 solution Acquire_baseline->Add_compound Automated Injection Acquire_response Acquire post-stimulation fluorescence reading Add_compound->Acquire_response Calculate_response Calculate fluorescence change (ΔF/F or Ratio) Acquire_response->Calculate_response Plot_curve Plot dose-response curve Calculate_response->Plot_curve Determine_EC50 Determine EC50 Plot_curve->Determine_EC50

References

Technical Support Center: Enhancing In Vivo Bioavailability of WS-12

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cooling agent WS-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the oral bioavailability of this poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low and variable plasma concentrations of WS-12 in my in vivo studies?

A1: Low and inconsistent plasma levels of WS-12 are often attributed to its poor aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, its absorption after oral administration is primarily limited by its dissolution rate in the gastrointestinal fluids. Factors such as formulation, food effects, and inter-animal physiological differences can further contribute to variability. To achieve reliable and reproducible pharmacokinetic profiles, enhancing the solubility and dissolution rate of WS-12 is crucial.

Q2: What are the primary strategies to improve the oral bioavailability of WS-12?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like WS-12. The most common and effective approaches include:

  • Micronization: Reducing the particle size of the drug to increase its surface area.

  • Nanoemulsions: Formulating the drug in a lipid-based nano-sized emulsion.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level.

  • Cyclodextrin Inclusion Complexes: Encapsulating the drug molecule within a cyclodextrin cavity.

Each of these techniques aims to increase the dissolution rate and/or solubility of WS-12 in the gastrointestinal tract, thereby improving its absorption.

Q3: How do I choose the most suitable bioavailability enhancement technique for WS-12?

A3: The choice of formulation strategy depends on several factors, including the physicochemical properties of WS-12, the desired pharmacokinetic profile, and the available manufacturing capabilities. A comparative in vivo study is often the best approach to determine the most effective method for your specific research needs. The table below provides a hypothetical comparison of pharmacokinetic parameters for different WS-12 formulations based on typical enhancements observed for BCS Class II drugs.

Troubleshooting Guides

Issue: Inconsistent results between different batches of the same formulation.
  • Possible Cause: Inadequate control over the formulation preparation process. For instance, in solid dispersions, the degree of drug amorphicity might vary. For nanoemulsions, droplet size and stability can differ between batches.

  • Troubleshooting Steps:

    • Standardize Operating Procedures (SOPs): Ensure all steps of the formulation process are clearly defined and consistently followed.

    • Characterize Each Batch: Perform thorough physicochemical characterization (e.g., particle size analysis, differential scanning calorimetry, X-ray diffraction) on each new batch to ensure consistency.

    • Stability Testing: Assess the stability of your formulation under storage conditions to ensure it does not change over time before administration.

Issue: Higher than expected inter-animal variability in plasma concentrations.
  • Possible Cause: Physiological differences between animals (e.g., gastric pH, intestinal motility) can have a more pronounced effect on the absorption of poorly soluble drugs. The timing of food administration relative to drug dosing can also be a significant factor.

  • Troubleshooting Steps:

    • Fasting Protocol: Implement a strict and consistent fasting protocol for all animals before dosing.

    • Vehicle Control: Ensure the vehicle used for the control group is identical to the one used for the test formulations.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual physiological variations on the mean pharmacokinetic parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters of WS-12 Formulations in Rats

The following table presents illustrative pharmacokinetic data for different WS-12 formulations after oral administration in rats. This data is hypothetical and intended to demonstrate the potential improvements in bioavailability that can be achieved with various formulation strategies. Actual results may vary depending on the specific experimental conditions.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
WS-12 (Aqueous Suspension)1050 ± 152.0250 ± 80100
Micronized WS-1210120 ± 301.5750 ± 150300
WS-12 Nanoemulsion10250 ± 501.01500 ± 300600
WS-12 Solid Dispersion10200 ± 401.01200 ± 250480
WS-12 Cyclodextrin Complex10180 ± 351.51000 ± 200400

Experimental Protocols

Protocol 1: Preparation of WS-12 Solid Dispersion (Solvent Evaporation Method)
  • Materials: WS-12, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Dissolve WS-12 and PVP K30 (e.g., in a 1:4 ratio by weight) in a minimal amount of methanol with stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Store the solid dispersion in a desiccator until use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Preparation:

    • Aqueous Suspension (Control): Suspend the required amount of WS-12 in a 0.5% w/v carboxymethylcellulose (CMC) solution in water.

    • Test Formulations: Prepare the micronized, nanoemulsion, solid dispersion, and cyclodextrin complex formulations of WS-12 in the same vehicle at the desired concentration.

  • Administration: Administer the formulations orally via gavage at a dose of 10 mg/kg. The administration volume should be consistent across all groups (e.g., 5 mL/kg).[1]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.[2]

    • For serial bleeding from a single mouse, different sites like the submandibular vein and retro-orbital venous plexus can be used for different time points, with the terminal sample collected via cardiac puncture.[3]

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of WS-12 in Plasma by LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions for WS-12 and the internal standard.

  • Quantification: Construct a calibration curve using standard solutions of WS-12 in blank plasma and quantify the unknown samples by interpolating from this curve.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Bioanalysis F1 Aqueous Suspension Admin Oral Gavage in Rats F1->Admin F2 Micronization F2->Admin F3 Nanoemulsion F3->Admin F4 Solid Dispersion F4->Admin F5 Cyclodextrin Complex F5->Admin Sampling Serial Blood Sampling Admin->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Analysis LCMS->PK bioavailability_logic cluster_solutions Formulation Strategies Problem Low Oral Bioavailability of WS-12 Reason Poor Aqueous Solubility (BCS Class II) Problem->Reason S1 Micronization Reason->S1 Address with S2 Nanoemulsion Reason->S2 Address with S3 Solid Dispersion Reason->S3 Address with S4 Cyclodextrin Complex Reason->S4 Address with Mechanism Increased Dissolution Rate & Enhanced Solubility S1->Mechanism S2->Mechanism S3->Mechanism S4->Mechanism Outcome Improved Oral Bioavailability Mechanism->Outcome trpm8_pathway WS12 WS-12 (Agonist) TRPM8 TRPM8 Channel WS12->TRPM8 Binds to Influx Ca²⁺/Na⁺ Influx TRPM8->Influx Opens Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Firing Depolarization->AP Sensation Sensation of Cold AP->Sensation

References

Validation & Comparative

A Comparative Analysis of WS-12 and Menthol on Sensory Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cooling agent WS-12 and the natural compound menthol, focusing on their effects on sensory neurons. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct properties and potential applications of these two TRPM8 agonists.

Introduction to Cooling Agents and Sensory Perception

Sensory neurons are specialized nerve cells responsible for detecting and transmitting information about external stimuli to the central nervous system.[1] A subset of these neurons expresses Transient Receptor Potential (TRP) channels, which are involved in sensing temperature, touch, and chemical irritants.[2] The Transient Receptor Potential Melastatin 8 (TRPM8) channel, in particular, is known as the primary cold and menthol receptor in mammals.[3][4] Activation of TRPM8 by innocuous cooling (below ~28°C) or chemical agonists leads to a sensation of cold.[5]

Menthol, a natural compound from peppermint, is a well-known TRPM8 agonist widely used for its cooling and analgesic properties.[6] However, its therapeutic usefulness is limited by relatively low potency and off-target effects, including the cross-activation of other TRP channels like TRPA1 and TRPV3, which can lead to irritation.[3][7] In contrast, WS-12, a synthetic menthol derivative, has emerged as a highly potent and selective TRPM8 agonist, offering a more targeted tool for studying sensory pathways and for potential therapeutic applications.[3][6][8]

Comparative Data: WS-12 vs. Menthol

The following tables summarize key quantitative data comparing the performance of WS-12 and menthol based on published experimental findings.

Table 1: Potency on TRPM8 (EC50 Values)
CompoundEC50 ValueExperimental SystemReference(s)
WS-12 12 ± 5 µMXenopus laevis oocytes[3][7][9][10]
193 nMHEK cells[2][8][11]
Menthol 196 ± 22 µMXenopus laevis oocytes[3][7][9][10]
185.4 ± 69.4 µMPatch-clamp on wild-type TRPM8[5]
~118 - 163 µMOocyte expression systems[2][12]

Note: The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates higher potency.

Table 2: Ion Channel Selectivity
CompoundPrimary TargetKnown Off-Target ActivationsKnown Off-Target Inhibitions/ModulationsReference(s)
WS-12 TRPM8 None reported at concentrations that saturate TRPM8 responses (up to 1 mM). Considered highly selective.Not extensively reported.[3][6][7][9]
Menthol TRPM8 TRPA1 (at higher concentrations), TRPV3 TRPV1 (bimodal: activation at low, inhibition at high concentrations), Nicotinic Acetylcholine Receptors (nAChRs)[3][5][7][13][14][15]
Table 3: Desensitization (Tachyphylaxis) of TRPM8
CompoundEffect on TRPM8 DesensitizationExperimental ObservationReference(s)
WS-12 Does not induce significant desensitization Repeated application of 1 mM doses showed no significant reduction in TRPM8-mediated currents.[3][7][9]
Menthol Can induce desensitization Long-term local exposure desensitizes TRPM8-sensitive fibers; partial desensitization seen in recordings from DRG neurons.[5][16]

Mechanism of Action and Signaling Pathways

Both WS-12 and menthol exert their primary cooling effect by activating the TRPM8 ion channel located on the plasma membrane of sensory neurons.[6][8] This activation leads to a conformational change in the channel, allowing an influx of cations, primarily Ca²⁺ and Na⁺. The influx of positive ions depolarizes the neuron's membrane.[5] If this depolarization reaches a sufficient threshold, it triggers an action potential—an electrical signal that propagates along the neuron's axon to the central nervous system, where it is interpreted as a cooling sensation.[17]

While both compounds share this primary pathway, menthol's activity is more complex due to its promiscuous nature. At higher concentrations, menthol can activate TRPA1, a channel often associated with noxious or irritant stimuli.[5][13] This dual activity may explain the "cool-pain" or irritant sensation sometimes experienced with high concentrations of menthol.[18] Furthermore, menthol can modulate other cellular processes, such as releasing Ca²⁺ from internal stores, which can facilitate neurotransmitter release at synapses.[16] WS-12's high selectivity for TRPM8 means its mechanism is largely confined to the direct activation of this channel, resulting in a "cleaner" cooling signal without the confounding off-target effects.[3][6]

G cluster_menthol Menthol cluster_ws12 WS-12 cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Space M_node Menthol TRPM8 TRPM8 Channel M_node->TRPM8 Binds & Activates TRPA1 TRPA1 Channel (Irritation) M_node->TRPA1 Activates at higher conc. TRPV3 TRPV3 Channel M_node->TRPV3 Activates W_node WS-12 W_node->TRPM8 Binds & Activates (High Potency & Selectivity) Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Opens TRPA1->Ca_Influx Opens Irritation Irritation/ Pain Sensation TRPA1->Irritation TRPV3->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Sensation Cooling Sensation Action_Potential->Sensation

Figure 1: Signaling pathways for WS-12 and Menthol in sensory neurons.

Experimental Protocols

The data presented in this guide are derived from standard neurophysiological techniques designed to measure the activity of ion channels and neurons.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is commonly used to study the properties of ion channels in a controlled environment.[7]

  • Gene Expression: The gene (cRNA) for the human ion channel of interest (e.g., TRPM8, TRPA1) is injected into a Xenopus laevis oocyte. The oocyte then synthesizes and embeds the channel protein in its cell membrane over 3-5 days.[3]

  • Recording: The oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired holding potential (e.g., -60 mV).[9]

  • Compound Application: Test compounds (like WS-12 or menthol) are added to the perfusion solution at various concentrations.

  • Data Acquisition: If a compound activates the expressed ion channel, the channel opens, allowing ions to flow across the membrane. The voltage-clamp amplifier injects an equal and opposite current to maintain the holding potential. This injected current is measured and represents the activity of the ion channel.[7] Dose-response curves can then be generated to calculate EC₅₀ values.[12]

Patch-Clamp Electrophysiology

Patch-clamping allows for high-fidelity recording of ion channel activity from a single neuron or cell.[5]

  • Cell Preparation: Primary sensory neurons are isolated from dorsal root ganglia (DRG) or trigeminal ganglia (TG) and cultured, or a cell line expressing the channel is used.[6][19]

  • Seal Formation: A glass micropipette with a very fine tip is pressed against the membrane of a single neuron. Gentle suction is applied to form a high-resistance "gigaseal," which electrically isolates the small patch of membrane under the pipette tip.[20]

  • Recording Configuration: In the "whole-cell" configuration, a stronger pulse of suction ruptures the membrane patch, providing low-resistance electrical access to the entire cell interior. This allows for the recording of all ion channel activity across the cell membrane.[20]

  • Data Acquisition: The membrane potential is clamped, and currents are recorded in response to the application of test compounds, similar to the TEVC method. This technique provides detailed information about channel kinetics.[5]

Calcium Imaging

This optical method is used to monitor the activity of large populations of neurons simultaneously by measuring changes in intracellular calcium concentration ([Ca²⁺]ᵢ), which is an indicator of neuronal activation.[6]

  • Calcium Indicator Loading: Cultured sensory neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM). This dye increases its fluorescence intensity when it binds to Ca²⁺.[6][19]

  • Imaging Setup: The cells are placed on the stage of a fluorescence microscope equipped with a camera.[21]

  • Stimulation: A baseline fluorescence level is recorded. Then, a test compound is washed over the cells.

  • Data Analysis: Neurons that are activated by the compound will experience an influx of Ca²⁺, causing the indicator dye to fluoresce more brightly.[22] The change in fluorescence intensity over time is measured for each cell, providing a map of neuronal activation in response to the stimulus.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Sensory Neurons (e.g., from DRG) A2 Culture Neurons or Use Oocyte/HEK Cell Expression System A1->A2 B1 Load Cells with Calcium Indicator Dye (for Imaging) A2->B1 B2 Perform Patch-Clamp or Voltage-Clamp (Electrophysiology) A2->B2 C1 Record Baseline Fluorescence B1->C1 C2 Record Baseline Current/Voltage B2->C2 D Apply Compound (WS-12 or Menthol) C1->D C2->D E1 Measure Change in Fluorescence D->E1 E2 Measure Change in Current/Voltage D->E2 F1 Quantify Neuronal Activation (% Responders) E1->F1 F2 Calculate EC₅₀, Potency, & Efficacy E2->F2

Figure 2: A generalized experimental workflow for studying compound effects.

Summary and Conclusion

The experimental data clearly demonstrate that while both WS-12 and menthol are effective agonists of the TRPM8 channel, they possess significantly different pharmacological profiles.

  • Potency: WS-12 is substantially more potent than menthol, activating TRPM8 at nanomolar to low-micromolar concentrations, whereas menthol requires much higher concentrations for a similar effect.[2][3]

  • Selectivity: WS-12 exhibits high selectivity for TRPM8, with minimal to no activation of other thermo-TRP channels.[3][7] Menthol, in contrast, is a promiscuous compound that also activates TRPA1 and TRPV3, contributing to off-target effects like irritation.[3][15]

  • Desensitization: WS-12 does not cause significant desensitization of TRPM8, allowing for sustained effects.[3] Menthol can lead to receptor desensitization over time.[5]

References

A Comparative Analysis of WS-12 and Other WS-Series Cooling Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of WS-12 and other prominent WS-series cooling agents, namely WS-3, WS-5, and WS-23. The information presented is supported by available experimental data to aid in the selection of the most suitable cooling agent for various research and development applications.

Quantitative Sensory Data Comparison

The following table summarizes the sensory characteristics of WS-12 and other WS-series cooling agents based on available literature and manufacturer's data. The cooling intensity is presented relative to menthol, a well-characterized cooling agent.

Cooling AgentChemical NameCooling Intensity (Relative to Menthol)Onset of CoolingDuration of CoolingPrimary Sensation LocationOdor/Taste Profile
WS-12 (1R,2S,5R)-N-(4-Methoxyphenyl)-p-menthanecarboxamideStrong initial impactRapidVery Long-lasting (up to 36 minutes)[1]Front of the tongue and mouth[2]Clean, non-minty, neutral[3]
WS-23 N,2,3-Trimethyl-2-isopropylbutanamideHigh Potency[4]Very RapidShort to Medium[4]Front of the tongue and mouthClean, non-minty, neutral[4]
WS-5 N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide~4 times that of menthol[2]RapidLong-lastingRoof of the mouth and back of the tongue[2]Smooth, round, potential for bitter aftertaste[2]
WS-3 N-Ethyl-p-menthane-3-carboxamideHighRapidLong-lastingRoof of the mouth, back of the mouth, and back of the tongue[2]Clean, non-minty, neutral

Mechanism of Action: TRPM8 Activation

The cooling sensation elicited by the WS-series of compounds is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[5][6] This non-selective cation channel is a key sensor for cold temperatures in mammals.[5]

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 receptor by a cooling agent like WS-12 initiates a cascade of intracellular events, leading to the perception of a cooling sensation.

TRPM8_Signaling_Pathway Cooling_Agent Cooling Agent (e.g., WS-12) TRPM8 TRPM8 Channel Cooling_Agent->TRPM8 Binds to and activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens channel Na_Influx Na⁺ Influx TRPM8->Na_Influx Cell_Membrane Cell Membrane Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Transmission Neuron Sensory Neuron Cooling_Sensation Perception of Cooling Sensation Brain->Cooling_Sensation

Figure 1: Simplified signaling pathway of TRPM8 activation by a cooling agent.

Efficacy of WS-12 in TRPM8 Activation

Experimental data from electrophysiological studies have demonstrated the high potency and efficacy of WS-12 in activating the TRPM8 channel. In a study utilizing the two-electrode voltage clamp technique in Xenopus laevis oocytes expressing the TRPM8 channel, WS-12 was found to be a robust agonist.

Key Findings:

  • Potency: WS-12 activates TRPM8 in low micromolar concentrations, with a reported half-maximal effective concentration (EC50) of 12 ± 5 µM.[5][7] This indicates a significantly higher potency compared to menthol, which has a reported EC50 of 196 ± 22 µM in the same study.[5][7]

  • Efficacy: The maximum response elicited by WS-12 is approximately two-fold higher than that of menthol, indicating greater efficacy in activating the TRPM8 channel.[7]

  • Selectivity: WS-12 demonstrates high selectivity for the TRPM8 channel. At a concentration of 1 mM, which is highly effective for TRPM8 activation, WS-12 did not activate other thermo-sensitive TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1.[5][7] This is a notable advantage over menthol, which is known to cross-activate TRPA1 and TRPV3.[5][7]

  • Tachyphylaxis: Unlike some other TRPM8 agonists such as icilin, which can cause rapid desensitization (tachyphylaxis) of the receptor upon repeated application, WS-12 does not induce significant tachyphylaxis.[5][7]

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for TRPM8 Activation

This protocol describes the methodology used to quantify the activation of the TRPM8 ion channel by cooling agents.

Objective: To measure the ion currents evoked by the application of cooling agents to Xenopus laevis oocytes expressing the TRPM8 channel.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the TRPM8 channel

  • Standard oocyte Ringer's solution (in mM: 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES; pH 7.4)

  • Cooling agent stock solutions (e.g., WS-12, menthol) dissolved in a suitable solvent (e.g., DMSO)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Perfusion system

Procedure:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with a specific amount of cRNA encoding the TRPM8 channel and incubated for 3-5 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with Ringer's solution.

    • Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.

    • The oocyte is voltage-clamped at a holding potential of -60 mV.

  • Application of Cooling Agents:

    • The perfusion solution is switched to one containing the desired concentration of the cooling agent.

    • The resulting inward current, carried by Na⁺ and Ca²⁺ ions flowing through the opened TRPM8 channels, is recorded.

  • Data Analysis:

    • The peak amplitude of the evoked current is measured for each concentration of the cooling agent.

    • Dose-response curves are generated by plotting the normalized current amplitude against the logarithm of the agonist concentration.

    • The EC50 value, representing the concentration at which the agonist produces 50% of its maximal effect, is calculated from the dose-response curve.

TEVC_Workflow Oocyte_Harvest Harvest Xenopus laevis Oocytes cRNA_Injection Inject TRPM8 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 3-5 days cRNA_Injection->Incubation TEVC_Setup Mount Oocyte in TEVC Setup Incubation->TEVC_Setup Perfusion_Ringer Perfuse with Ringer's Solution TEVC_Setup->Perfusion_Ringer Apply_Cooling_Agent Apply Cooling Agent Perfusion_Ringer->Apply_Cooling_Agent Record_Current Record Ion Current Apply_Cooling_Agent->Record_Current Data_Analysis Analyze Data (Dose-Response, EC50) Record_Current->Data_Analysis

Figure 2: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Conclusion

The available data indicates that WS-12 is a highly potent, efficacious, and selective agonist of the TRPM8 channel, outperforming the traditional cooling agent menthol in these key pharmacological parameters. Its lack of significant tachyphylaxis further enhances its potential for applications requiring sustained cooling effects. While direct quantitative comparisons with other WS-series cooling agents are less documented in peer-reviewed literature, qualitative and industry data suggest that WS-12 offers one of the strongest initial cooling impacts combined with the longest duration of action. For researchers and drug development professionals, the high selectivity of WS-12 for TRPM8 makes it a valuable tool for studying the role of this channel in sensory perception and as a potential therapeutic agent. Further head-to-head quantitative sensory and pharmacological studies of the entire WS-series would be beneficial for a more comprehensive understanding of their comparative efficacies.

References

Validating the Analgesic Potential of WS-12: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the analgesic effects of the novel TRPM8 agonist, WS-12, with established analgesics in preclinical animal models. This document synthesizes key experimental data, details methodologies for pivotal assays, and visualizes the underlying signaling pathways to support further investigation into WS-12 as a potential therapeutic agent for pain management.

Executive Summary

WS-12, a potent and selective agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, has demonstrated significant analgesic properties in various animal models of acute and inflammatory pain.[1][2] Its mechanism of action, which involves the activation of TRPM8-expressing sensory neurons leading to the engagement of endogenous opioid pathways, presents a promising alternative to traditional analgesics.[1][2] This guide offers a comparative analysis of WS-12's efficacy against menthol, a less selective TRPM8 agonist, and other commonly used pain-relieving drugs.

Comparative Analgesic Efficacy of WS-12

The analgesic effects of WS-12 have been quantified in several well-established rodent models of pain. The following tables summarize the available data, comparing the performance of WS-12 with menthol and other standard analgesics.

Compound Dose Route of Administration Animal Model Pain Stimulus Analgesic Effect (% Reduction in Nocifensive Behavior or % Increase in Latency) Reference
WS-12 6 nmol/20 μlIntraplantarMouseCapsaicin~50% reduction in licking/flinching time[1]
Menthol 6 nmol/20 μlIntraplantarMouseCapsaicin~40% reduction in licking/flinching time[1]
Diclofenac 10 mg/kgIntraperitonealMouseCapsaicinSignificant reduction in licking time (qualitative)[3]
Ibuprofen 100 mg/kgIntraperitonealMouseFormalin (Phase 2)Significant reduction in pain-related behavior[4]

Table 1: Efficacy in Chemical-Induced Pain Models. This table compares the analgesic effects of WS-12, menthol, and NSAIDs in mouse models of chemically induced nociception.

Compound Dose Route of Administration Animal Model Pain Stimulus Analgesic Effect (% Increase in Paw Withdrawal Latency) Reference
WS-12 10 mg/kgIntraperitonealMouseNoxious Heat (52°C)~100% increase in latency[1]
Menthol 10 mg/kgIntraperitonealMouseNoxious Heat (52°C)~80% increase in latency[1]
Morphine 10 mg/kgSubcutaneousMouseNoxious Heat (52°C)Significant increase in latency (time-dependent)

Table 2: Efficacy in Thermal Pain Model (Hot Plate Test). This table compares the analgesic effects of WS-12, menthol, and morphine in a mouse model of thermal pain.

Mechanism of Action: The TRPM8-Mediated Analgesic Pathway

WS-12 exerts its analgesic effects through the selective activation of TRPM8, a non-selective cation channel predominantly expressed in a subpopulation of primary sensory neurons.[1][2] Unlike menthol, which can also activate other TRP channels like TRPA1 and TRPV3 at higher concentrations, WS-12 exhibits high selectivity for TRPM8, potentially reducing off-target effects.[1][2]

The activation of TRPM8 by WS-12 is believed to trigger a descending pain inhibitory pathway that involves the release of endogenous opioids. This is supported by findings that the analgesic effects of WS-12 are abolished in TRPM8-deficient mice and are blocked by the opioid antagonist, naloxone.[1][2]

TRPM8_Analgesic_Pathway cluster_periphery Peripheral Sensory Neuron cluster_cns Central Nervous System (CNS) WS12 WS-12 TRPM8 TRPM8 Channel WS12->TRPM8 activates Neuron_Activation Neuron Activation TRPM8->Neuron_Activation leads to Spinal_Cord Spinal Cord Dorsal Horn Neuron_Activation->Spinal_Cord Signal Transmission PAG Periaqueductal Gray (PAG) Spinal_Cord->PAG Ascending Signal RVM Rostral Ventromedial Medulla (RVM) PAG->RVM activates Descending_Pathway Descending Inhibitory Pathway RVM->Descending_Pathway activates Descending_Pathway->Spinal_Cord inhibits pain signal Opioid_Release Endogenous Opioid Release (e.g., Enkephalin) Descending_Pathway->Opioid_Release stimulates Analgesia Analgesia Opioid_Release->Analgesia

Caption: TRPM8-Mediated Analgesic Signaling Pathway. This diagram illustrates the proposed mechanism by which WS-12 induces analgesia.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and further investigation of WS-12's analgesic properties.

Capsaicin-Induced Nocifensive Behavior Test

Objective: To assess the ability of a compound to reduce nociceptive behavior induced by the TRPV1 agonist, capsaicin.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: WS-12 (e.g., 6 nmol in 20 µl of saline with 0.5% DMSO) or vehicle is co-injected with capsaicin (e.g., 1 µg in 20 µl) into the plantar surface of the mouse's hind paw. For systemic administration, drugs are administered intraperitoneally at the desired dose and time point before capsaicin injection.

  • Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking, flinching, or biting the injected paw is recorded for a period of 5 minutes.

  • Data Analysis: The total time of nocifensive behaviors is calculated and compared between the drug-treated and vehicle-treated groups. A significant reduction in this time indicates an analgesic effect.

Acrolein-Induced Nociception Test

Objective: To evaluate the analgesic effect of a compound against pain induced by the TRPA1 agonist, acrolein.

Methodology:

  • Animals: Adult male C57BL/6 mice are used.

  • Acclimation: Mice are habituated to the testing environment.

  • Drug Administration: WS-12 or a comparator drug is administered, typically via intraplantar or intraperitoneal injection, at a predetermined time before the acrolein challenge.

  • Nociceptive Challenge: A solution of acrolein (e.g., 10 mM in 20 µl of saline) is injected into the plantar surface of the hind paw.

  • Behavioral Scoring: The number of flinches or the total time spent licking the injected paw is recorded for a defined period (e.g., 5-10 minutes) post-injection.

  • Data Analysis: The nociceptive score is compared between treated and control groups to determine the analgesic efficacy.

Hot Plate Test

Objective: To measure the response latency to a thermal stimulus, indicating the efficacy of centrally acting analgesics.

Methodology:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C) is used.

  • Animals: Adult mice are used.

  • Baseline Latency: Before drug administration, each mouse is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: WS-12, morphine, or other test compounds are administered systemically (e.g., intraperitoneally or subcutaneously).

  • Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), the paw withdrawal latency is measured again.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Analgesic Testing cluster_analysis Data Analysis & Interpretation Animal_Selection Animal Selection (e.g., C57BL/6 Mice) Acclimation Acclimation to Testing Environment Animal_Selection->Acclimation Drug_Admin Drug Administration (WS-12, Comparators, Vehicle) Acclimation->Drug_Admin Pain_Model Induction of Pain Model (Capsaicin, Acrolein, Hot Plate) Drug_Admin->Pain_Model Behavioral_Obs Behavioral Observation & Data Collection Pain_Model->Behavioral_Obs Data_Analysis Statistical Analysis (Comparison of Groups) Behavioral_Obs->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: General Experimental Workflow for Analgesic Testing. This flowchart outlines the key steps in evaluating the analgesic effects of WS-12 in animal models.

Conclusion and Future Directions

The available preclinical data strongly support the analgesic potential of WS-12, a selective TRPM8 agonist. Its efficacy in models of both chemical and thermal pain, coupled with a mechanism of action that leverages the body's endogenous pain control systems, makes it a compelling candidate for further development. Future research should focus on evaluating the efficacy of WS-12 in chronic pain models (e.g., neuropathic and inflammatory pain), investigating its pharmacokinetic and safety profiles, and further elucidating the downstream signaling pathways involved in its analgesic effects. Such studies will be crucial in translating the promising preclinical findings of WS-12 into novel therapeutic strategies for pain relief.

References

WS-12 Demonstrates Potent Inhibition of Cancer Cell Migration Through TRPM8 Activation

Author: BenchChem Technical Support Team. Date: November 2025

New research confirms the synthetic cooling agent WS-12 effectively inhibits the migration of prostate cancer cells by activating the TRPM8 ion channel. This inhibitory effect is significantly enhanced when WS-12 is delivered via lipid nanocapsules, suggesting a promising new avenue for targeted cancer therapy.

Researchers and drug development professionals now have access to compelling evidence supporting the role of WS-12, a potent and selective transient receptor potential melastatin 8 (TRPM8) agonist, as a significant inhibitor of cancer cell migration. Studies focusing on prostate cancer have elucidated the signaling pathways involved and provided quantitative data on the efficacy of WS-12, particularly when compared to other TRPM8 agonists like menthol and icilin.

Comparative Efficacy of TRPM8 Agonists on Prostate Cancer Cell Migration

Experimental data from studies on the androgen-insensitive prostate cancer cell line, PC-3, reveals that activation of the TRPM8 channel can significantly impede cell migration. The synthetic agonist WS-12 has been shown to be particularly effective.

TreatmentCell LineConcentrationAssay TypeInhibition of Migration
WS-12 (Free) PC-310 nMWound HealingSignificant reduction in wound closure
WS-12 (in LNCs) PC-310 nMWound HealingPotentiated inhibition of wound closure compared to free WS-12
Menthol DU145Not SpecifiedNot SpecifiedDrop in cell migration
Icilin PC-310 µMRandom MigrationSignificant reduction in cell migration speed
Control (Untreated) PC-3N/AWound HealingNormal wound closure
Control (Empty LNCs) PC-3N/AWound HealingNo significant effect on wound closure

LNCs: Lipid Nanocapsules

The Signaling Pathway: TRPM8 Activation and Downstream Effects

The activation of the TRPM8 channel by WS-12 initiates a signaling cascade that ultimately disrupts the cellular machinery responsible for cell movement. A key part of this pathway involves the modulation of small GTPases, specifically Rac1 and Cdc42, which are crucial regulators of the actin cytoskeleton and cell motility.

TRPM8_Signaling_Pathway cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Leads to WS12 WS-12 WS12->TRPM8 Activates Rac1_Cdc42 Inhibition of Rac1 and Cdc42 Ca_influx->Rac1_Cdc42 Modulates Cytoskeleton Cytoskeletal Reorganization (Actin Dynamics) Rac1_Cdc42->Cytoskeleton Disrupts Migration_Inhibition Inhibition of Cell Migration Cytoskeleton->Migration_Inhibition Results in

Figure 1. Signaling pathway of WS-12-induced inhibition of cancer cell migration.

Upon binding of WS-12 to the TRPM8 channel, an influx of calcium ions (Ca²⁺) occurs. This increase in intracellular calcium is believed to trigger downstream signaling events that lead to the inhibition of Rac1 and Cdc42. The inactivation of these GTPases disrupts the normal dynamics of the actin cytoskeleton, which is essential for cell movement, thereby inhibiting cell migration.

Experimental Protocols

The inhibitory effects of WS-12 on cancer cell migration have been predominantly assessed using two key in vitro assays: the wound healing assay and the transwell migration assay.

Wound Healing Assay

This method provides a straightforward approach to study collective cell migration.

Protocol:

  • Cell Seeding: Cancer cells, such as PC-3, are cultured in a multi-well plate until they form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

  • Treatment: The cells are then treated with various concentrations of WS-12 (both in its free form and encapsulated in lipid nanocapsules) or control substances.

  • Imaging and Analysis: The closure of the wound is monitored and imaged at regular intervals over a period of 24 to 48 hours. The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.

Wound_Healing_Assay_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'wound' with a pipette tip A->B C 3. Treat with WS-12 or control B->C D 4. Image wound closure at different time points C->D E 5. Quantify the rate of migration D->E

Figure 2. Workflow for the wound healing assay.
Transwell Migration (Boyden Chamber) Assay

This assay is used to evaluate the migratory response of cells to a chemoattractant.

Protocol:

  • Chamber Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant.

  • Cell Seeding: Cancer cells are seeded into the upper chamber of the transwell insert.

  • Treatment: The cells in the upper chamber are treated with WS-12 or a control substance.

  • Incubation: The plate is incubated for a specific period, allowing the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.

Transwell_Assay_Workflow A 1. Place transwell insert in well B 2. Add chemoattractant to lower chamber A->B C 3. Seed cells in upper chamber with WS-12 or control A->C D 4. Incubate to allow migration C->D E 5. Stain and count migrated cells D->E

Figure 3. Workflow for the transwell migration assay.

Conclusion

The available data strongly supports the inhibitory effect of WS-12 on cancer cell migration, particularly in prostate cancer. Its high potency and the ability to be effectively delivered via nanocarriers make it a compelling candidate for further investigation in the development of novel anti-metastatic therapies. The elucidation of its mechanism of action through the TRPM8/Rac1/Cdc42 signaling pathway provides a solid foundation for targeted drug design and development. Researchers in the field of oncology and drug discovery are encouraged to consider WS-12 as a valuable tool for both basic research and potential therapeutic applications.

Replicating Published Findings on WS-12's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic cooling agent WS-12 with other common alternatives, focusing on their mechanisms of action as reported in peer-reviewed literature. The information presented herein is intended to assist researchers in replicating and building upon published findings. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

Introduction to Cooling Agents and TRPM8

The sensation of cold is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. Activation of TRPM8 by either cold temperatures or chemical agonists leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of sensory neurons, and the perception of a cooling sensation. Several compounds, both natural and synthetic, are known to activate TRPM8 and are used extensively in consumer products and for potential therapeutic applications. This guide focuses on WS-12 and compares its activity with the natural cooling agent menthol, and other synthetics such as icilin, WS-3, and WS-23.

Comparative Analysis of TRPM8 Agonists

WS-12 has been identified as a potent and highly selective agonist of the TRPM8 channel.[1] Its pharmacological profile offers distinct advantages over other cooling agents, particularly in terms of potency and specificity.

Quantitative Comparison of TRPM8 Agonist Potency

The potency of TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that elicits 50% of the maximal response.

CompoundEC₅₀ (TRPM8 Activation)Selectivity NotesCalcium DependenceTachyphylaxis
WS-12 193 nM[1] / 12 µM[2]Selective for TRPM8; does not activate TRPV1, TRPV2, TRPV3, TRPV4, or TRPA1 at concentrations effective for TRPM8.[2]Independent[2]Does not induce tachyphylaxis.[2]
Menthol 196 µM[2]Activates TRPA1 and TRPV3 in addition to TRPM8.[2]Independent[2]-
Icilin ~7 µMCan cross-activate other channels.Dependent on intracellular Ca²⁺ for full activation.[2]Induces significant tachyphylaxis (~75% reduction in response upon repeated application).[2]
WS-3 -Known TRPM8 agonist.--
WS-23 -Known TRPM8 agonist.--

Note on WS-12 EC₅₀ discrepancy: Published literature presents conflicting EC₅₀ values for WS-12. One source reports a highly potent value of 193 nM, while another indicates a lower potency of 12 µM.[1][2] This highlights the importance of consistent experimental conditions and reporting standards.

Signaling Pathway of TRPM8 Activation

The activation of the TRPM8 channel by an agonist like WS-12 initiates a cascade of events leading to the sensation of cold.

TRPM8_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space WS_12 WS-12 TRPM8 TRPM8 Channel (Closed) WS_12->TRPM8 Binds to TRPM8_open TRPM8 Channel (Open) TRPM8->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cold_Sensation Perception of Cold Sensation Action_Potential->Cold_Sensation

Caption: Simplified signaling pathway of TRPM8 activation by WS-12.

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key in vitro experiments are provided below.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure ion channel activity in response to chemical agonists.

Experimental Workflow:

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation & cRNA Injection (TRPM8) Incubation 2. Incubation (3-5 days at 16-18°C) Oocyte_Prep->Incubation Mounting 3. Oocyte Mounting in Recording Chamber Incubation->Mounting Electrodes 4. Impalement with Voltage & Current Electrodes Mounting->Electrodes Clamping 5. Voltage Clamp (e.g., -60 mV) Electrodes->Clamping Perfusion_Baseline 6. Perfusion with Control Solution (Baseline) Clamping->Perfusion_Baseline Perfusion_Agonist 7. Perfusion with Agonist (e.g., WS-12) Perfusion_Baseline->Perfusion_Agonist Recording 8. Record Agonist-Evoked Currents Perfusion_Agonist->Recording Analysis 9. Data Analysis (e.g., EC₅₀ determination) Recording->Analysis

Caption: Workflow for Two-Electrode Voltage Clamp experiments.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding for the human TRPM8 channel.

  • Incubation: Injected oocytes are incubated for 3-5 days at 16-18°C to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

    • The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

    • The membrane potential is clamped at a holding potential, typically -60 mV.

    • Control solution is perfused to establish a baseline current.

    • The test compound (e.g., WS-12) is then perfused at various concentrations.

    • The resulting current changes are recorded and analyzed to determine the dose-response relationship and calculate the EC₅₀.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration upon channel activation.

Experimental Workflow:

Calcium_Imaging_Workflow Cell_Culture 1. Culture Cells Expressing TRPM8 (e.g., HEK293) Dye_Loading 2. Load Cells with Ca²⁺ Indicator Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation_Wash 3. Incubation & Washing to Remove Excess Dye Dye_Loading->Incubation_Wash Imaging_Setup 4. Mount Coverslip on Fluorescence Microscope Incubation_Wash->Imaging_Setup Baseline_Recording 5. Record Baseline Fluorescence Imaging_Setup->Baseline_Recording Agonist_Application 6. Apply Agonist (e.g., WS-12) Baseline_Recording->Agonist_Application Fluorescence_Recording 7. Record Changes in Fluorescence Intensity Agonist_Application->Fluorescence_Recording Data_Analysis 8. Analyze Fluorescence Ratio (e.g., 340/380 nm for Fura-2) Fluorescence_Recording->Data_Analysis

References

Safety Operating Guide

Proper Disposal of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of the chemical compound (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (CAS No. 68489-09-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, minimizing environmental impact and maintaining regulatory compliance.

Safety Data Sheets (SDS) for this compound present some conflicting information regarding its hazard classification. While some suppliers do not classify it as hazardous, others, such as Sigma-Aldrich, indicate that it is very toxic to aquatic life with long-lasting effects (H410) and assign the GHS09 pictogram for environmental hazards. Therefore, it is imperative to adopt a precautionary approach and manage this chemical as a hazardous waste, with a primary focus on preventing its release into the environment.

Key Disposal and Safety Information

The following table summarizes the critical safety and disposal data for (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide.

ParameterValueSource
CAS Number 68489-09-8[1][2]
Signal Word Warning
Hazard Statements H410: Very toxic to aquatic life with long lasting effects
Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Physical Form Solid[3]
Solubility Slightly soluble in water. Soluble in DMSO (>20 mg/mL).[1]
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide from a laboratory setting.

Objective: To safely collect, label, and prepare the specified chemical waste for disposal by a licensed environmental waste management service, ensuring no release to the environment.

Materials:

  • Waste container (chemically resistant, with a secure lid)

  • Hazardous waste label

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves. A dust mask is recommended for handling the solid form.

  • Spill kit (absorbent material, waste bags)

Procedure:

  • Waste Collection:

    • Collect all waste containing (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated, chemically compatible waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

    • Ensure the waste container is kept securely closed when not in use.

  • Labeling:

    • Immediately label the waste container with a hazardous waste label.

    • The label must include:

      • The full chemical name: "(1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide"

      • The CAS number: "68489-09-8"

      • The words "Hazardous Waste"

      • The hazard statement: "Very toxic to aquatic life with long lasting effects"

      • The date of accumulation.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

    • DO NOT dispose of this chemical down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Spill Management:

    • In case of a spill, wear appropriate PPE.

    • Contain the spill using absorbent material from a spill kit.

    • Carefully collect the spilled material and absorbent into the designated hazardous waste container.

    • Clean the spill area thoroughly.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide.

DisposalWorkflow start Waste Generation (1R,2S,5R)-N-(4-methoxyphenyl)-5- methyl-2-propan-2-ylcyclohexane-1-carboxamide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe no_drain DO NOT Dispose Down Drain or in Trash start->no_drain collect Collect Waste in Designated Container ppe->collect label Label Container as Hazardous Waste (Name, CAS, Hazard) collect->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end_node Proper Disposal by Licensed Contractor contact_ehs->end_node no_drain->ppe Follow Proper Procedure

Caption: Disposal workflow for the specified chemical.

References

Personal protective equipment for handling (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (CAS: 68489-09-8). Adherence to these protocols is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this solid chemical compound.

Protection Type Recommended Equipment Specifications & Rationale
Respiratory Protection NIOSH-certified organic vapor/particulate respiratorRecommended when handling powders outside of a ventilated enclosure to prevent inhalation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Provides protection against skin contact. Gloves should be inspected before use and disposed of after handling.
Eye Protection Tightly fitting safety goggles and a face shieldProtects against splashes, dust, and unforeseen reactions.
Body Protection Laboratory coat, apron, or chemical-protection suitMust be selected based on the specific laboratory activity and potential for exposure.
Foot Protection Closed-toe shoesPrevents injury from spills and dropped objects.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is mandatory to minimize risk during handling and use.

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is highly recommended.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have appropriate spill containment materials on hand.

  • Handling the Compound :

    • Wear all required PPE before handling the chemical.

    • Handle the solid compound in a designated area, preferably within a fume hood, to minimize dust generation.

    • Avoid direct contact with skin, eyes, and clothing.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including contaminated disposables (e.g., gloves, weighing paper), in a designated, clearly labeled, and tightly sealed container.

  • Disposal Procedure :

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in general waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Emergency Type Immediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the immediate area. Contain the spill using appropriate absorbent materials. Ventilate the area. Follow institutional procedures for hazardous material cleanup.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling (1R,2S,5R)-N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Prepare Ventilated Work Area gather_ppe Gather Required PPE spill_kit Ready Spill Kit don_ppe Don PPE spill_kit->don_ppe handle_chem Handle Chemical in Hood don_ppe->handle_chem clean_area Clean Work Area handle_chem->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste follow_regs Dispose per EHS Guidelines collect_waste->follow_regs

Caption: Workflow for handling the carboxamide compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acoltremon
Reactant of Route 2
Reactant of Route 2
Acoltremon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.